Trimedlure

Catalog No.
S576064
CAS No.
12002-53-8
M.F
C12H21ClO2
M. Wt
232.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimedlure

CAS Number

12002-53-8

Product Name

Trimedlure

IUPAC Name

tert-butyl 4-chloro-2-methylcyclohexane-1-carboxylate

Molecular Formula

C12H21ClO2

Molecular Weight

232.74 g/mol

InChI

InChI=1S/C12H21ClO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h8-10H,5-7H2,1-4H3

InChI Key

APMORJJNVZMVQK-UHFFFAOYSA-N

SMILES

CC1CC(CCC1C(=O)OC(C)(C)C)Cl

Synonyms

ent31560;capilure;Polycore;Ai3-31560;TRIMEDLURE;pheroconmff;Einecs 234-416-0;Trimedlure (mixture of isomers);Epa pesticide chemical code 112603;t-butyl4(or5)-chloro-2-methylcyclohexanecarboxylate

Canonical SMILES

CC1CC(CCC1C(=O)OC(C)(C)C)Cl

The exact mass of the compound Trimedlure is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cyclohexanecarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Attractants. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Analysis of Trimedlure: Mode of Action and Molecular Mechanisms in Ceratitis capitata Control

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the guide.

Introduction to Trimedlure and Its Significance in Mediterranean Fruit Fly Management

This compound (TML), a synthetic male-specific attractant, represents a cornerstone in the global management of the Mediterranean fruit fly (Ceratitis capitata or medfly), one of the world's most destructive agricultural pests. This chlorinated cyclohexane derivative has been deployed for decades in detection, monitoring, and control programs targeting medfly, a species capable of infesting over 300 fruit and vegetable varieties including economically vital crops such as citrus, stone fruits, and numerous subtropical fruits [1]. The economic implications of medfly infestations are substantial, driving the global this compound market to an estimated USD 185.2 million valuation in 2024, with projections indicating growth to approximately USD 334.7 million by 2033 [2]. This market expansion reflects increasing adoption of integrated pest management (IPM) strategies and regulatory support for environmentally targeted pest control solutions.

Unlike broad-spectrum insecticides, this compound operates through a non-toxic mode of action classified by the Insecticide Resistance Action Committee (IRAC) under the UNM (unknown non-metal) category [3]. As a synthetic analogue of natural kairomone insect attractants, this compound exemplifies the strategic application of semiochemicals in pest management, offering target-specific activity that minimizes ecological impact and supports sustainable agriculture initiatives [3]. Its primary application lies in large-scale surveillance programs where early detection of medfly populations enables rapid implementation of eradication measures, thereby preventing establishment and spread in medfly-free regions [1]. The critical importance of this compound in agricultural protection is underscored by its incorporation into international phytosanitary standards and trade protocols designed to prevent the movement of invasive pests through global fruit and vegetable commerce [2].

Chemical and Structural Properties of this compound

This compound is chemically characterized as tert-butyl 4(or 5)-chloro-2-methylcyclohexanecarboxylate with a molecular formula of C₁₂H₂₁ClO₂ and a molecular mass of 232.75 g/mol [3]. At room temperature, it presents as a water-white liquid with a density of approximately 1 g/mL [3]. The compound exhibits moderate water solubility (1000 mg/L at 20°C and pH 7) and a high octanol-water partition coefficient (Log P = 4.6), indicating significant hydrophobicity that influences its environmental distribution and volatility characteristics [3].

A critical aspect of this compound's chemical identity lies in its complex stereoisomerism. The technical material constitutes an isomeric mixture of 8 distinct stereoisomers—4 trans (designated A, B1, B2, and C) and 4 cis (designated V, W, X, and Y) forms [3]. This structural complexity arises from the presence of multiple chiral centers within the cyclohexane ring system, resulting in stereoisomers with varying biological activity. Among these isomers, the trans-C isomer demonstrates the highest attractancy to Mediterranean fruit fly males, highlighting the critical relationship between stereochemistry and biological efficacy [3]. Commercial production of this compound involves stereoselective esterification processes utilizing cyclohexane-based intermediates that undergo chloromethylation to introduce the essential chlorine functional group responsible for insect attraction [3].

Table 1: Key Chemical and Physical Properties of this compound

Property Value/Description Reference
IUPAC Name tert-butyl (±)-4(or 5)-chloro-2-methylcyclohexanecarboxylate [3]
CAS Registry Number 12002-53-8 [3]
Molecular Formula C₁₂H₂₁ClO₂ [3]
Molecular Mass 232.75 g/mol [3]
Physical State Water-white liquid [3]
Water Solubility 1000 mg/L at 20°C, pH 7 [3]
Octanol-Water Partition Coefficient (Log P) 4.6 [3]
Density 1 g/mL [3]
Number of Isomers 8 (4 trans + 4 cis) [3]
Most Active Isomer trans-C [3]

The commercial synthesis of this compound begins with the preparation of cyclohexene carboxylic acid derivatives, which undergo chloromethylation to introduce the key functional group responsible for insect attraction. This intermediate is subsequently esterified with tert-butyl alcohol under acidic conditions, typically employing sulfuric acid or Lewis acid catalysts, to form the tert-butyl ester [3]. The reaction conditions are carefully optimized to favor formation of the biologically active stereoisomers, particularly the (1R,2S,5R) and (1R,2S,4R) configurations, which exhibit the highest attractancy to medfly males [3]. It is worth noting that a related compound, Medlure (sec-butyl 4(or 5)-chloro-2-methylcyclohexanecarboxylate), shares structural similarities but differs in the ester moiety and demonstrates analogous attractant properties toward medfly [4].

Behavioral and Ecological Impact

The behavioral response of medfly males to this compound represents one of the most pronounced and specific attractant phenomena in agricultural entomology. Unlike pheromones that facilitate mating communication between conspecifics, this compound functions as a powerful male-specific attractant that elicits intense attraction and trap visitation behavior exclusively in male medflies [1]. Field studies demonstrate that medfly males exhibit dose-dependent responsiveness to this compound, with capture rates directly correlating with release rates and residual content in dispensers [1]. Research indicates that polymeric plugs containing this compound remain effective until the residual content decreases below approximately 1.4 g and the release rate drops below 2.0 mg per hour [1], establishing critical thresholds for field efficacy.

In practical applications, this compound is typically deployed in solid polymeric plugs containing 2-4 g of active ingredient, which are suspended in open-ended delta (Jackson) traps [1]. These controlled-release formulations significantly extend the effective field longevity compared to earlier liquid formulations, with current guidelines recommending replacement every 6 weeks to maintain optimal attraction [1]. Recent investigations into plugs containing 4 g of this compound (double the standard loading) demonstrated maintained effectiveness for 8-12 weeks under field conditions in Hawaii and Florida, suggesting that increased loading can substantially prolong the effective service life of the dispensers [1]. This extended longevity has important implications for the economics and logistics of large-scale surveillance programs.

From an ecological perspective, this compound exhibits favorable non-target toxicity profiles, with acute oral LD₅₀ values in rats exceeding 4556 mg/kg, classifying it as having low mammalian toxicity [3]. Avian toxicity studies using Northern bobwhite (Colinus virginianus) show an acute LD₅₀ of 2000 mg/kg, indicating moderate avian toxicity [3]. Earthworm studies demonstrate low toxicity with acute 14-day LC₅₀ values >1000 mg/kg, while honeybee contact bioassays indicate low risk with acute LD₅₀ values >100 μg/bee [3] [4]. These environmental safety characteristics, combined with its species-specific mode of action, position this compound as an environmentally compatible tool for integrated pest management programs.

Molecular Mechanisms of Action

Olfactory Reception Pathway

The molecular mechanism of this compound perception in Ceratitis capitata involves a sophisticated olfactory reception pathway that begins when volatile this compound molecules enter the sensillum lymph surrounding olfactory receptor neurons (ORNs) in the insect antennae. While the precise molecular interactions remain partially characterized, current evidence suggests that odorant-binding proteins (OBPs) play a crucial role in the initial recognition and transport of this compound molecules through the aqueous lymph to membrane-bound odorant receptors (ORs) on the ORNs [5].

Research has identified CcapOBP83a-2 as a key odorant-binding protein in the medfly olfactory system, demonstrating high homology to Drosophila melanogaster OBPs OS-E and OS-F, which are associated with trichoid sensilla known to be implicated in volatile pheromone detection [5]. This OBP shows enriched expression in the antennae of sexually mature medflies, consistent with a role in detecting behaviorally relevant chemical signals [5]. Binding studies have revealed that CcapOBP83a-2 exhibits broad binding specificity for various electrophysiologically active compounds, though it shows particular affinity for certain components of the natural medfly pheromone blend, including (E,E)-α-farnesene [5]. While direct binding studies with this compound have not been explicitly reported, the involvement of this OBP subfamily in the perception of male attractants is strongly supported by phylogenetic and expression analyses.

Following transport by OBPs, this compound molecules presumably interact with specific odorant receptors on the dendritic membranes of ORNs, though the precise receptor types involved remain to be conclusively identified. This interaction triggers signal transduction cascades that ultimately generate action potentials transmitted to the antennal lobe and higher processing centers in the brain, eliciting the characteristic orientated flight behavior toward the odor source. The sex-specificity of the response (exclusively in males) suggests either sexual dimorphism in receptor expression or differences in central nervous system processing of the olfactory signal.

G This compound This compound SensillumLymph Sensillum Lymph This compound->SensillumLymph Volatilization OBP Odorant-Binding Protein (CcapOBP83a-2) SensillumLymph->OBP Transport OR Odorant Receptor (Undetermined) OBP->OR Ligand Delivery ORN Olfactory Receptor Neuron OR->ORN Signal Transduction AntennalLobe Antennal Lobe ORN->AntennalLobe Action Potentials BrainCenters Higher Brain Centers AntennalLobe->BrainCenters Neural Processing BehavioralResponse Oriented Flight Response BrainCenters->BehavioralResponse Behavior Initiation

Figure 1: Proposed Olfactory Reception Pathway of this compound in C. capitata. The diagram illustrates the molecular and neural events from volatilization to behavioral response, highlighting key molecular players including odorant-binding proteins and odorant receptors.

Electrophysiological Responses and Pheromone Cross-Talk

Electrophysiological investigations using gas chromatography coupled to electroantennography (GC-EAG) have provided direct evidence of antennal responsiveness to various semiochemicals in Ceratitis capitata. Studies examining the chemicals emitted by sexually mature medfly males during the "calling" period have identified 15 compounds with electrophysiological activity in male and female antennae [5]. Within this group, 11 compounds elicited responses in both sexes, while 4 compounds elicited responses exclusively in female antennae [5]. This differential responsiveness suggests sexual dimorphism in the olfactory reception system that may underlie the sex-specific behavioral responses to various attractants.

The relationship between this compound and the natural pheromone communication system of medfly remains complex and not fully elucidated. The natural medfly pheromone blend comprises multiple components, including various carboxylic acids, methyl (E)-6-nonenoate, (E)-6-nonen-1-ol, and (E,E)-α-farnesene, which is one of the five major compounds in medfly male pheromone emissions and demonstrates binding affinity to CcapOBP83a-2 [5]. Unlike the natural pheromone components that facilitate intersexual communication, this compound appears to function through a distinct mechanism, potentially exploiting sensory biases in the male olfactory system without precisely mimicking any single component of the natural pheromone blend.

The molecular basis of this compound specificity may involve differential activation patterns across olfactory receptor neuron populations, creating a unique neural representation that the central nervous system interprets as an attractive signal. This "sensory trap" mechanism would explain the remarkable efficacy of this compound despite its structural differences from known natural pheromone components. Recent research on the compatibility of this compound with other tephritid lures has revealed interesting interactions, with studies showing that This compound-baited traps containing methyl eugenol caught ×3.1 fewer C. capitata than this compound-only-baited traps in Australia, though this effect was not observed in Hawaii [6]. This geographic variation in lure interaction effects suggests potential regional differences in medfly olfactory perception or processing.

Formulation Technologies and Release Kinetics

Dispenser Technologies and Performance Characteristics

The evolution of this compound formulation technologies has significantly advanced the practical implementation of medfly surveillance and control programs. Initial applications utilized liquid formulations applied to cotton wicks, which provided rapid release and high initial attractiveness but suffered from short effective longevity due to the high volatility of this compound [7]. The development of solid polymeric plugs (typically containing 2 g active ingredient) represented a substantial improvement, reducing volatilization and extending the effective field longevity to approximately 6 weeks under standard guidelines [1]. These solid formulations operate through a controlled-release mechanism where the polymer matrix acts as both reservoir and release surface, regulating the emission of this compound molecules into the environment.

Recent innovations have focused on optimizing the release kinetics through various technological approaches. Increased loading formulations containing 4 g of this compound have demonstrated extended effectiveness up to 8-12 weeks in field trials, effectively doubling the service interval compared to standard 2 g plugs [1]. Alternative approaches include the incorporation of fixative additives (such as in Capilure) designed to reduce volatility and prolong attraction, though these formulations may show reduced initial attractiveness compared to pure this compound [1]. Additionally, gel-based formulations have emerged as a promising technology, offering advantages in ease of handling, mess-free application, and customizable release rates through advanced polymer technologies [2].

Table 2: Performance Characteristics of this compound Formulations

Formulation Type Typical Loading Effective Longevity Release Rate Threshold Advantages Limitations
Liquid (cotton wick) 2 mL 2-4 weeks Not determined Rapid release, high initial attraction, easy application Short longevity, high evaporation loss
Solid polymeric plug 2 g 4-6 weeks ~2.0 mg/h Extended longevity, reduced volatilization, weather resistance Gradual decline in release rate
High-load plug 4 g 8-12 weeks ~2.0 mg/h Extended service interval, cost-effective for remote areas Higher initial cost, potential over-attraction
Gel formulation Variable 6-10 weeks Not determined Customizable release, easy handling, biodegradable options Limited field validation, potentially higher cost
Fixative-enhanced (Capilure) 2 g 8-10 weeks Not determined Prolonged attraction period Reduced initial attractiveness
Release Kinetics and Environmental Considerations

The release kinetics of this compound from various dispensers follow first-order kinetics, where the release rate is dependent on the residual concentration in the dispenser, resulting in a gradual decline in emission over time [7]. This presents a fundamental challenge for surveillance applications, as a constant release rate (zero-order kinetics) would be ideal for maintaining consistent trap sensitivity throughout the service interval. Chemical analyses of weathered plugs have established clear correlations between residual this compound content, release rates, and trap capture efficiency, with effectiveness maintained until the residual amount decreases below approximately 1.4 g and the release rate drops below 2.0 mg per hour [1].

Environmental factors, particularly temperature, significantly influence this compound release rates and volatility. Higher temperatures accelerate release rates and increase volatility, potentially shortening effective longevity while enhancing initial attraction radius. The isomeric composition of this compound also changes with weathering, with different isomers exhibiting varying volatilities and degradation rates, further complicating the relationship between residual content and biological activity [7]. Interestingly, the most biologically active trans-C isomer may not necessarily be the most stable or persistent, leading to shifts in the isomeric ratio over time that can affect attractiveness independently of the total residual content.

The environmental fate of this compound is characterized by several key processes. While specific degradation data are limited, the compound exhibits moderate water solubility and high lipophilicity (Log P = 4.6), suggesting potential for adsorption to organic matter and limited mobility in soil environments [3]. The high volatility that contributes to its effectiveness as an attractant also facilitates rapid dissipation into the atmosphere, where photodegradation likely represents a significant degradation pathway. Current understanding of this compound's environmental impact suggests low environmental persistence relative to conventional insecticides, consistent with its classification as a semiochemical with non-toxic mode of action.

Research Applications and Future Directions

Experimental Methodologies and Protocols

The investigation of this compound's mode of action and efficacy employs diverse experimental methodologies spanning molecular, laboratory, and field approaches. At the molecular level, gas chromatography coupled to electroantennography (GC-EAG) enables researchers to directly measure the electrophysiological responses of medfly antennae to this compound and related compounds, identifying which chemical structures elicit neural responses [5]. This technique typically involves collecting antennae from adult flies, positioning them between electrodes, and introducing odor stimuli while recording electrical potential changes that indicate olfactory receptor neuron activation.

Binding affinity studies utilizing recombinant odorant-binding proteins (such as CcapOBP83a-2) provide insights into the molecular recognition events that initiate the olfactory response [5]. These experiments typically involve heterologous expression of the target OBP, purification through chromatography techniques, and measurement of ligand binding using fluorescence displacement assays or similar biophysical methods. Such approaches have confirmed the binding of CcapOBP83a-2 to (E,E)-α-farnesene, a natural medfly pheromone component, though similar direct evidence for this compound binding remains to be conclusively demonstrated [5].

At the field level, mark-release-recapture (MRR) experiments quantitatively measure the attraction radius and effectiveness of this compound-baited traps under natural conditions [8]. These studies involve releasing marked flies at known distances from traps and calculating recapture rates to determine the effective sampling area and attraction range. Complementary longitudinal weathering studies evaluate the persistence of this compound attractiveness by deploying traps for extended periods (typically 8-12 weeks) and regularly monitoring capture rates while simultaneously analyzing residual this compound content and release rates from the dispensers [1]. These field protocols have established that 4 g this compound plugs remain effective for 8-12 weeks, providing valuable data for optimizing replacement intervals in operational programs [1].

G Molecular Molecular Level (GC-EAG, Binding Studies) DataIntegration Data Integration & Model Development Molecular->DataIntegration Laboratory Laboratory Bioassays (Wind Tunnel, Olfactometer) Laboratory->DataIntegration Field Field Studies (Mark-Release-Recapture, Weathering) Field->DataIntegration Formulation Formulation Research (Release Kinetics, Dispenser Design) Formulation->DataIntegration Application Applied Outcomes (Surveillance Optimization, New Products) DataIntegration->Application

Figure 2: Integrated Methodological Framework for this compound Research. The diagram illustrates the multidisciplinary approach combining molecular, laboratory, field, and formulation studies to elucidate this compound's mode of action and optimize practical applications.

Current Research Gaps and Future Perspectives

Despite decades of successful implementation, significant knowledge gaps persist regarding this compound's mode of action and potential for optimization. A primary research challenge involves the precise identification of odorant receptors responsible for this compound detection in the medfly olfactory system. The application of modern genomic and transcriptomic approaches, including CRISPR-based gene editing and single-cell sequencing, could enable definitive identification of the receptors involved and facilitate structure-activity relationship studies to guide the development of next-generation attractants.

The molecular basis of the sex-specificity of this compound response remains incompletely characterized. Detailed comparative studies of olfactory system structure and function between male and female medflies could reveal whether this specificity results from sexual dimorphism in receptor expression, differences in central nervous system processing, or a combination of both factors. Such investigations would not only advance fundamental understanding of insect chemoreception but also inform the development of increasingly selective pest management tools.

Future directions in this compound research include the development of advanced controlled-release technologies that provide more consistent emission rates throughout the service life of dispensers. Microencapsulation approaches, multi-layer polymer matrices, and environmentally responsive materials that modulate release based on temperature or other environmental variables represent promising technological frontiers [2]. Additionally, the integration of this compound dispensers with digital monitoring systems including remote sensors, camera traps, and automated counting algorithms could further enhance the efficiency and sensitivity of detection networks while reducing labor requirements.

The ongoing characterization of the medfly pheromone system may eventually enable the development of synergistic blends combining this compound with natural pheromone components to enhance attraction or create more selective lures [5]. Research on the interaction between this compound and other tephritid lures has demonstrated that certain combinations can reduce catch of non-target species while maintaining effectiveness for target species, suggesting potential for tailored lure combinations optimized for specific regional faunas [6]. Such approaches align with the broader trend toward precision pest management that maximizes efficacy while minimizing environmental impact.

Conclusion

This compound represents a remarkable example of targeted semiochemical technology with profound implications for global agriculture. Its non-toxic mode of action and species-specific attraction have established it as an indispensable tool in the detection and management of Ceratitis capitata, one of the world's most destructive fruit pests. While the precise molecular mechanisms underlying its effectiveness continue to be elucidated, current evidence points to a complex interaction with the medfly olfactory system involving odorant-binding proteins such as CcapOBP83a-2 and specific odorant receptors that remain to be conclusively identified.

References

synthesis and production of Trimedlure isomers

Author: Smolecule Technical Support Team. Date: February 2026

Trimedlure Isomers: Structure and Activity

This compound (TML) is a synthetic attractant for male Mediterranean fruit flies (Ceratitis capitata). It is not a single compound but a mixture of eight stereoisomers. The core structure is based on tert-butyl 4- and 5-chloro-cis- and trans-2-methylcyclohexane-1-carboxylate [1] [2]. The following table summarizes the core information about its isomeric composition and key activity findings.

Aspect Description
Chemical Definition Mixture of tert-butyl (±)-4(or 5)-chloro-2-methylcyclohexanecarboxylate isomers [1] [2].
Molecular Formula C12H21ClO2 [3] [4] [2].
Number of Isomers 8 (a racemic mixture of four pairs of enantiomers) [1].
Primary Isomer Studied The 1S,2S,4R enantiomer of isomer C (a cis-trimedlure isomer) is the most biologically active [5].
Key Finding The stereochemistry of the molecule is the most important factor determining its attractiveness to the medfly [1] [5].

Synthesis and Analysis Methodologies

While explicit synthesis protocols are not detailed in the search results, several key methodological approaches for the production, separation, and analysis of this compound isomers are documented.

  • Synthesis Approach: The scientific literature indicates that the enantiomers of the biologically active components have been synthesized from 6-methyl-3-cyclohexene-1-carboxylic acid [5].
  • Purification & Separation: High-performance liquid chromatography (HPLC) has been used for the semi-preparative purification and separation of the complex mixture of this compound isomers, particularly the cis-trimedlure isomers [1].
  • Analysis & Characterization: Multiple analytical techniques are employed to identify and confirm the structure of the synthesized isomers:
    • Gas Chromatography (GC): Used for the analysis of this compound composition [1].
    • GC/Fourier Transform Infrared (FTIR) Spectroscopy: Helps in analyzing and differentiating the isomers [1].
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H/13C NMR and 2-D NMR are used for confirming molecular conformations and making chemical shift assignments for the complex proton patterns in the isomers, such as in trans-trimedlure and this compound-Y [1].

The relationship between the molecular structure of the isomers and their field attractiveness has been systematically studied. The diagram below outlines this structure-activity relationship evaluation workflow.

G Start Start: this compound Isomer Mixture Step1 Purification and Separation (via HPLC) Start->Step1 Step2 Structural Characterization (via GC, NMR, FTIR) Step1->Step2 Step3 Molecular Descriptor Calculation (Volume, Surface Area, Torsion Angle) Step2->Step3 Step4 Field Attractiveness Bioassay (Male medfly catch count) Step3->Step4 Step5 QSAR Model Development Step4->Step5 Result Outcome: Identification of Most Active Isomers Step5->Result

Research Context and Alternatives

Understanding the research context can help in locating more specific synthesis details.

  • Quantitative Structure-Activity Relationship (QSAR): Researchers have performed QSAR studies on the eight purified isomers to link their attractiveness to molecular descriptors like volume, surface area, a torsion angle, and an interatomic distance [1]. This indicates that synthesis goals often aim to produce isomers that optimize these structural properties.
  • Search for Improved Attractants: Research on this compound is often benchmarked against or motivated by the search for more effective alternatives. For instance, Ceralure B1 has been studied as a significantly more attractive and potentially more cost-effective replacement, with research exploring both its racemic mixture and pure enantiomers [6].

References

environmental fate and degradation of Trimedlure

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties of Trimedlure

This compound is a synthetic attractant used to monitor and control the Mediterranean fruit fly (Ceratitis capitata). Its core chemical characteristics are summarized in the table below.

Property Description
Primary Use Synthetic kairomone attractant for male Mediterranean fruit flies [1] [2].
Chemical Name tert-butyl (±)-4(or 5)-chloro-2-methylcyclohexanecarboxylate [1] [3].
CAS Registry Number 12002-53-8 (isomeric mixture) [1] [3].
Molecular Formula C₁₂H₂₁ClO₂ [1] [3].
Molecular Weight 232.74 g/mol [3].
Mode of Action Non-toxic; acts as a strong attractant [1].
Regulatory Status in EU Not approved [1].

Available Physicochemical and Toxicity Data

The following table consolidates key data related to its environmental behavior and ecotoxicology. Note that many critical fate parameters are not available in the searched literature.

Parameter Value / Status Notes
Solubility in Water 1000 mg/L (at 20°C, pH 7) [1] Moderate solubility.
Octanol-Water Partition Coeff. (Log P) 4.6 [1] Indicates a high potential to bioaccumulate.
Soil Degradation (DT₅₀) No data available [1] -
Aqueous Hydrolysis DT₅₀ No data available [1] -
Aqueous Photolysis DT₅₀ No data available [1] -
Mammalian Toxicity (Acute Oral LD₅₀) 4556 mg/kg (Rat) [1] Low toxicity.
Avian Toxicity (Acute LD₅₀) 2000 mg/kg (Northern bobwhite) [1] Moderate toxicity.

Experimental Insights on Semiochemical Release

While specific degradation pathways for this compound are not documented, research on other pheromone dispensers shows that environmental factors critically control release rates, which directly influence environmental persistence and efficacy [4].

  • Key Environmental Factors: Studies on passive dispensers for grapevine moths identified temperature and vapor pressure deficit (VPD) as the most significant variables explaining pheromone release dynamics in field conditions [4].
  • Non-Linear Release: The effect of temperature is not linear. High temperatures can accelerate the release rate more than proportionally, which is a crucial consideration for predicting the lifespan and environmental load of a dispenser [4].
  • Modeling Release Rates: Researchers developed mathematical equations based on accumulated temperature and VPD to predict pheromone release with high accuracy. This approach could be applied to model this compound emission in different climates [4].

The diagram below conceptualizes the relationship between environmental factors and the fate of a semiochemical like this compound.

EnvironmentalFactors Environmental Factors Temperature Temperature EnvironmentalFactors->Temperature VPD Vapor Pressure Deficit (VPD) EnvironmentalFactors->VPD Humidity Relative Humidity EnvironmentalFactors->Humidity ReleaseRate Pheromone Release Rate Temperature->ReleaseRate Influence VPD->ReleaseRate Influence Humidity->ReleaseRate Influence Dispenser Dispenser / Lure Dispenser->ReleaseRate EnvironmentalFate Environmental Fate & Degradation ReleaseRate->EnvironmentalFate Efficacy Field Efficacy & Persistence ReleaseRate->Efficacy Determines Volatilization Volatilization EnvironmentalFate->Volatilization Degradation Chemical Degradation EnvironmentalFate->Degradation

Research Gaps and Proposed Investigations

The absence of specific degradation data for this compound presents a clear direction for future research.

  • Priority Fate Studies: Laboratory and field studies are needed to determine its hydrolysis rate at different pH levels, aqueous and soil photolysis rates, and aerobic and anaerobic soil degradation half-lives (DT₅₀ values).
  • Advanced Monitoring Techniques: Modern analytical techniques could be employed. For instance, air quality sensors that detect Total Volatile Organic Compounds (TVOC) have been successfully used to monitor lure presence in traps for the Medfly, demonstrating a method for tracking volatile emissions in the field [5].
  • Influence of Physiology and Environment: Future studies should account that lure response, and thus effective degradation, can be influenced by the physiological state of the target insect (e.g., age, nutritional status) and ambient conditions like temperature [6].

References

Comprehensive Technical Analysis of Trimedlure Isomers and Their Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Executive Summary

Trimedlure (TML) is a synthetic male attractant critically employed in global detection and control programs for the Mediterranean fruit fly (Ceratitis capitata), one of the world's most destructive agricultural pests. This technical whitepaper synthesizes current scientific knowledge on the complex isomeric composition of TML, the differential biological activity of its individual stereoisomers, and the molecular mechanisms underlying its effectiveness. The most biologically active enantiomer is identified as (1S,2S,4R)-TML-C, which demonstrates significantly enhanced attraction compared to other isomers. Advanced methodologies including quantitative structure-activity relationship (QSAR) studies, coupled gas chromatography-electropalpographic detection (GC-EPD), and field attraction assays have elucidated the structural basis for this activity. Understanding these structure-activity relationships enables development of more efficient and targeted pest management strategies. This review provides researchers and pest management professionals with comprehensive data on TML isomerism, experimental protocols for activity assessment, and future directions for semiochemical-based pest control.

Introduction and Chemical Identity

This compound (TML), chemically known as tert-butyl 4- and 5-chloro-cis- and trans-2-methylcyclohexane-1-carboxylate, represents a critical tool in integrated pest management programs targeting the Mediterranean fruit fly (medfly). First identified in the 1960s as a synthetic attractant, TML has since become the standard monitoring agent for male medflies in quarantine and eradication programs worldwide due to its exceptional efficacy and species specificity [1]. The commercial material is not a single compound but rather a complex mixture of eight stereoisomers resulting from three chiral centers: the relative positions of the chlorine atom, methyl group, and carboxylate group around the cyclohexane ring [2]. These isomers are categorized into two diastereomeric series—four trans isomers (designated A, B1, B2, and C) and four cis isomers (designated V, W, X, and Y)—each possessing distinct three-dimensional configurations and biological activities [1].

The structural complexity of TML arises from its cyclohexane ring, which can adopt various chair conformations, further complicating the stereochemical landscape. Technical grade TML typically contains 5-10% cis isomers, with the remainder comprising the more active trans isomers [2]. This intricate isomeric profile profoundly influences the compound's biological activity, as the medfly's olfactory system exhibits remarkable stereoselectivity. The differential responses to individual TML isomers provide a fascinating model for understanding insect chemoreception and developing targeted pest management strategies [3]. From a practical perspective, the synthesis of TML is designed to favor the production of the most attractive isomers, particularly through stereoselective esterification processes involving cyclohexene carboxylic acid derivatives and chloromethylation, followed by reaction with tert-butyl alcohol [1].

Isomer-Specific Biological Activity

Quantitative Analysis of Isomer Attraction

The biological activity of individual TML isomers has been quantitatively assessed through extensive field studies measuring male medfly capture rates. These experiments have revealed substantial differences in attractiveness among the eight stereoisomers, with the trans isomers generally exhibiting greater efficacy than their cis counterparts. The most active isomer, TML-C, demonstrates consistently superior performance, with its activity further refined to a specific enantiomer [2].

Table 1: Relative Attractiveness of this compound Isomers to Male Mediterranean Fruit Flies

Isomer Relative Attraction Stereochemistry Key Characteristics
TML-C ++++ trans, (1S,2S,4R) enantiomer most active Most attractive isomer; primary contributor to TML efficacy
TML-A +++ trans, (1R,2R,5S) enantiomer more active Significantly attractive; second most effective trans isomer
TML-B1/B2 ++ trans Moderately attractive; contribute to overall blend efficacy
TML cis isomers + cis (V, W, X, Y) Weakly attractive; commercial TML typically contains 5-10%

The enantioselective attraction of medflies to TML isomers represents a fascinating aspect of their chemical ecology. Research has demonstrated that the (1S,2S,4R) enantiomer of TML-C is the most biologically active form, exhibiting significantly greater attraction than its optical antipode [4]. Similarly, for TML-A, the (1R,2R,5S) enantiomer shows superior attractiveness compared to its mirror image [5]. This stereochemical precision in insect response highlights the highly specific nature of olfactory reception in tephritid fruit flies and underscores the importance of chiral considerations in semiochemical development.

The structural basis for this differential activity has been investigated through Quantitative Structure-Activity Relationship (QSAR) studies, which correlate molecular descriptors with biological efficacy. Analyses utilizing the CHEMX program have identified several key molecular parameters influencing attractiveness, including molecular volume, surface area, specific torsion angles, and interatomic distances [2]. These parameters likely govern the fit between TML molecules and olfactory receptor sites, determining the intensity of the resulting behavioral response. The conformational flexibility of the cyclohexane ring further complicates these structure-activity relationships, as different isomers may preferentially stabilize in distinct chair conformations that differentially interact with receptor proteins.

Molecular Mechanisms of Attraction

The biological activity of TML isomers operates through a complex mechanism involving olfactory detection by male medflies followed by attractance behaviors. Unlike naturally occurring male lures such as methyl eugenol, TML is a synthetic attractant with no known natural counterpart, and its precise mode of action differs from that of true semiochemicals [6]. Male medflies do not typically feed on TML but instead exhibit prolonged resting behavior near the source, suggesting its activity may mimic components of the medfly's aggregation or mating communication systems [6].

Recent research has identified the maxillary palps as key auxiliary olfactory organs for detecting TML and other parapheromones in tephritid fruit flies [7]. These structures house specialized olfactory sensory neurons tuned to specific volatile compounds, including male lures. Electropalpographic studies have revealed that TML detection involves specific activation of receptor cells in these sensilla, triggering neural pathways that lead to oriented flight toward the odor source. The evolutionary development of this detection system appears subject to different selection pressures than those shaping responses to food odors, with pheromone and parapheromone sensitivity patterns aligning strongly with phylogeny rather than ecological niche [7].

Table 2: Comparative Analysis of Male Lures in Tephritid Fruit Fly Management

Parameter This compound Methyl Eugenol Cue-lure/Raspberry Ketone
Target Species Ceratitis capitata and related species Bactrocera dorsalis and related species Zeugodacus cucurbitae and related species
Chemical Nature Synthetic chloro-methylcyclohexanecarboxylate Natural phenylpropanoid Synthetic (Cue-lure) and natural (Raspberry ketone)
Male Behavior Resting near source without feeding Feeding and incorporation into pheromone Feeding and possible pheromone incorporation
Olfactory Organs Maxillary palps and antennae Maxillary palps and antennae Maxillary palps and antennae

Experimental Methodologies

Isomer Synthesis and Purification

The synthetic preparation of TML isomers requires careful control of stereochemistry to obtain biologically active forms. Commercial synthesis begins with the preparation of cyclohexene carboxylic acid derivatives, which undergo chloromethylation to introduce the crucial chlorine substituent [1]. This intermediate is then esterified with tert-butyl alcohol under acidic conditions, typically using sulfuric acid or Lewis acid catalysts, to form the tert-butyl ester. The reaction conditions must be carefully optimized to favor formation of the trans isomers, particularly the highly active TML-C form, through stereoselective esterification processes [1].

Purification of individual isomers presents significant technical challenges due to their structural similarity. Early separation methods relied on preparative gas chromatography, but more efficient protocols now utilize semi-preparative high-performance liquid chromatography (HPLC) for improved resolution and yield [2]. The cis-TML isomers can be isolated using normal-phase HPLC with silica-based columns, while the trans isomers require advanced chromatographic techniques with polar organic mobile phases [2]. Structural elucidation and confirmation of isomeric identity employ comprehensive spectroscopic analyses, including infrared (IR) spectroscopy and one- and two-dimensional nuclear magnetic resonance (NMR) techniques, which provide detailed information on molecular configuration and conformation [2].

For the preparation of individual enantiomers, researchers employ chiral resolution techniques or asymmetric synthesis. The assignment of absolute configuration to specific enantiomers has been achieved through X-ray crystallography of diastereomeric derivatives and careful analysis of chiroptical properties [4]. These synthetic and analytical capabilities have been crucial for establishing structure-activity relationships and identifying the most potent enantiomers for field application.

Field Attraction Assays

Field evaluation of TML isomers represents the definitive method for assessing their biological activity under realistic conditions. Standardized protocols involve deploying multiple trap types—typically Jackson traps with sticky inserts or similar devices—baited with precise quantities of individual isomers or defined mixtures [6]. These traps are arranged in randomized complete block designs with adequate spatial replication to account for environmental heterogeneity and population distribution patterns. Tests are conducted over specified periods, usually 24 hours to several days, with captured male medflies counted and data analyzed using appropriate statistical methods such as ANOVA followed by mean separation tests [2].

Critical to reliable field testing is the use of controlled-release formulations that maintain consistent emission rates throughout the evaluation period. Early formulations utilized cotton wick dispensers, but these exhibited rapid decline in release rates due to weathering effects [6]. Contemporary research employs polymeric plugs and other advanced dispensers designed to approximate zero-order release kinetics, thereby providing more stable attraction profiles over extended durations [6]. The environmental parameters, including temperature, humidity, and wind speed, significantly influence TML volatility and must be recorded and considered in data interpretation. Studies have demonstrated that TML release rates increase exponentially with temperature, following Arrhenius kinetics, necessitating temperature-specific calibration of dispensing systems for optimal performance across different climatic conditions [6].

Electrophysiological and QSAR Methods

Electrophysiological techniques provide direct measurement of insect olfactory responses to TML isomers at the sensory level. Gas chromatography coupled to electropalpographic detection (GC-EPD) has emerged as a particularly powerful tool for identifying biologically active compounds in complex mixtures [7]. In this method, separated TML isomers eluting from the GC column are simultaneously presented to isolated maxillary palps or antennae while recording electrical activity from the sensory neurons. This approach allows precise correlation between specific chemical structures and neural responses, eliminating false positives from impurities that may occur in non-chromatographic approaches [7].

Quantitative Structure-Activity Relationship (QSAR) studies employ computational chemistry methods to model the relationship between molecular properties and biological activity. For TML isomers, researchers have utilized molecular mechanics calculations and computer-aided molecular modeling to determine key structural parameters governing attractiveness [2]. These include van der Waals volume and surface area, specific torsion angles around the cyclohexane ring, and critical interatomic distances between functional groups [2]. The three-dimensional alignment of active and inactive isomers through molecular superposition techniques has identified common pharmacophoric elements essential for receptor interaction. These computational approaches have revealed that the most active isomers share specific spatial arrangements of steric and electronic features that facilitate optimal interaction with olfactory receptor proteins in male medflies.

G cluster_inputs Experimental Inputs cluster_methods Methodologies cluster_outputs Outputs ISO TML Isomers GC GC-EPD Analysis ISO->GC QSAR QSAR Modeling ISO->QSAR FIELD Field Attraction Assays ISO->FIELD MP Maxillary Palp Preparation MP->GC MD Molecular Descriptors MD->QSAR ER Electrophysiological Response Profiles GC->ER SA Structure-Activity Relationships QSAR->SA BA Biological Activity Ranking FIELD->BA ER->SA SA->BA

Diagram 1: Integrated Experimental Approach for Evaluating this compound Isomer Activity. The workflow illustrates the relationship between experimental inputs (TML isomers, biological preparations, and molecular descriptors), methodological approaches (GC-EPD, QSAR modeling, and field assays), and resulting outputs (response profiles, structure-activity relationships, and biological activity rankings).

Applications and Future Directions

Practical Applications in Pest Management

This compound formulations serve crucial roles in multiple aspects of medfly management programs worldwide. The primary application remains detection and monitoring, where TML-baited traps are deployed in sensitive agricultural areas and entry ports to identify incipient infestations before they can establish and spread [6]. The high specificity of TML for male medflies reduces bycatch of non-target species, simplifying trap monitoring and enabling more rapid response to detections. Beyond monitoring, TML finds important application in mass trapping programs designed to suppress medfly populations in areas where pesticide applications are restricted, such as urban environments and organic farms [3].

A particularly innovative application of TML involves enhancing the effectiveness of the Sterile Insect Technique (SIT), where exposure to TML prior to release has been shown to improve the mating competitiveness of mass-reared sterile males [6]. This pre-release conditioning potentially increases the efficiency and cost-effectiveness of SIT programs, which represent a critical component of area-wide integrated pest management approaches. The dispenser technology for TML application has evolved significantly from simple cotton wicks to sophisticated polymeric matrix systems that provide controlled release over extended periods, typically 8-12 weeks depending on environmental conditions [6]. These advanced dispensers maintain more consistent emission rates, prolonging effective service life and reducing maintenance requirements in large-scale operations.

Emerging Research and Development

Current research directions focus on optimizing isomeric composition to enhance TML efficacy while reducing material requirements and environmental loading. Studies investigating enantiomerically enriched formulations containing specifically the (1S,2S,4R)-TML-C enantiomer aim to develop more potent attractants that could improve detection sensitivity and reduce application rates [4]. Parallel efforts explore synergistic combinations of TML with other semiochemicals, such as host plant volatiles or pheromone components, that may further increase attraction through multi-modal olfactory stimulation [3].

The evolutionary dynamics of tephritid olfactory systems present both challenges and opportunities for lure development. Recent comparative studies have revealed that sensitivity to parapheromones like TML is subject to different selection pressures than responses to food odors, with pheromone detection patterns aligning strongly with phylogenetic relationships rather than ecological niche specialization [7]. This understanding informs the prediction of cross-species effectiveness and the design of broad-spectrum or species-specific lures for related pest species. Future research directions include functional characterization of TML-specific olfactory receptors through heterologous expression systems, which would enable high-throughput screening of novel compounds and elucidation of precise molecular interaction mechanisms [7] [3].

Table 3: Comparative Performance of this compound Formulations and Dispensers

Formulation Type Effective Longevity (Weeks) Advantages Limitations
Cotton Wick 2-4 Low cost, simple manufacture Rapid decline in release rate, high weathering susceptibility
Polymeric Plug 8-12 More consistent release, longer efficacy Higher initial cost, manufacturing complexity
Enriched Isomer Blends 8-12 Higher specific attraction, lower amount needed Complex synthesis, higher production costs
Enantiomerically Pure Under investigation Maximum attraction potency Currently economically prohibitive for large-scale use

Conclusion

The complex isomeric nature of this compound underlies its exceptional efficacy as a male-specific attractant for the Mediterranean fruit fly. Extensive research has established that the trans isomers, particularly TML-C and TML-A, dominate the biological activity, with the (1S,2S,4R) enantiomer of TML-C representing the most potent form identified to date. The structural specificity of medfly response to these isomers reflects highly selective olfactory reception processes, which can be elucidated through integrated approaches combining synthetic chemistry, electrophysiological recording, QSAR modeling, and field validation. Current pest management practices leverage this knowledge through optimized isomeric blends in controlled-release formulations that provide prolonged field efficacy. Future research directions focusing on enantioselective synthesis, receptor characterization, and synergistic combinations hold promise for developing enhanced attractants that further improve the efficiency and sustainability of medfly detection and control programs.

References

how does Trimedlure attract male Mediterranean fruit flies

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Trimedlure

This compound is a synthetic attractant with the following key characteristics:

Property Description
IUPAC Name tert-butyl (±)-4(or 5)-chloro-2-methylcyclohexanecarboxylate [1] [2] [3]
CAS Registry No. 12002-53-8 [1] [2] [3]
Molecular Formula C₁₂H₂₁ClO₂ [1] [2] [3]
Chemical Structure A complex chiral molecule; the technical material is an isomeric mixture of 8 isomers (4 trans and 4 cis). The "C" isomer is the most attractive to Medflies [3].
Mode of Action Non-toxic attractant. It acts as a parapheromone—a synthetic compound that mimics a natural pheromone but is not necessarily produced by the insect itself [4].

Mechanism of Attraction

The attraction process involves specific sensory organs and neural pathways. The diagram below summarizes this mechanism and the key experimental method used to study it.

G cluster_0 Sensory Pathway (Insect) cluster_1 Key Experimental Method: GC-EPD This compound This compound MaxillaryPalp MaxillaryPalp This compound->MaxillaryPalp Volatilizes OlfactorySensilla OlfactorySensilla MaxillaryPalp->OlfactorySensilla OlfactorySensoryNeurons OlfactorySensoryNeurons OlfactorySensilla->OlfactorySensoryNeurons Houses NeuralSignal NeuralSignal OlfactorySensoryNeurons->NeuralSignal Activates BehavioralResponse BehavioralResponse NeuralSignal->BehavioralResponse Male-specific attraction & orientation GC_EPD GC_EPD GC_EPD->OlfactorySensilla Used to study StimulusApplication StimulusApplication SensoryRecording SensoryRecording StimulusApplication->SensoryRecording Precise delivery of compound via GC SensoryRecording->GC_EPD Electrophysiological recording from palp

> The mechanistic pathway of this compound attraction and the Gas Chromatography-Electropalpographic Detection (GC-EPD) method used for its study.

Key Biological Insights
  • Primary Sensory Organ: The maxillary palps, auxiliary olfactory organs on the fly's mouthparts, play a disproportionate role in detecting this compound [5]. While antennae are the primary olfactory organs, the palps are particularly sensitive to both sexual signals like parapheromones and food-related odors [5].
  • Sex-Specific Detection: The sensitivity of the maxillary palps to parapheromones like this compound shows distinct sex-specific patterns, which explains why primarily males are attracted [5].
  • Evolutionary Context: Research suggests that olfactory sensitivity to sexual communication signals like parapheromones is shaped by different evolutionary pressures (potentially stabilizing selection) compared to sensitivity to general food odors. Sensitivity to parapheromones aligns strongly with phylogeny, while sensitivity to food odors correlates more with ecological niche [5].

Experimental Protocol: GC-EPD

To elucidate this mechanism, researchers use a precise electrophysiological technique. The table below outlines the key steps and components of the Gas Chromatography-Electropalpographic Detection (GC-EPD) method [5].

Step Component / Action Description & Purpose
1. Stimulus Delivery Gas Chromatography (GC) Separates and purifies individual compounds from a mixture (e.g., synthetic this compound). This ensures a pure stimulus reaches the sensory organ, avoiding false positives from impurities [5].
2. Preparation Insect & Electrodes A live, anesthetized fly is prepared. The maxillary palp is carefully exposed and an recording electrode is placed in contact with it to detect electrical signals from the sensory neurons [5].
3. Recording Electropalpographic Detection (EPD) As the purified compound elutes from the GC and is delivered to the palp, the electrode records the electrical response (spikes) of the olfactory sensory neurons, confirming detection [5].
4. Analysis Response Correlation The recorded neural signal is analyzed and correlated with the exact compound that triggered it, allowing researchers to identify which chemicals the palp is sensitive to [5].

Application and Role in Pest Management

This compound is a cornerstone of Medfly monitoring and control programs worldwide:

  • Usage: It is typically supplied in slow-release formulations (e.g., in traps) and is a key tool for surveillance in area-wide integrated pest management (AW-IPM) programs [3] [4].
  • Role in SIT: Monitoring with this compound is critical for the success of the Sterile Insect Technique (SIT). It helps track the spatio-temporal distribution of both wild and released sterile male populations, ensuring sterile males are effectively competing with wild males [6].
  • Paradigm Shift: Recent research proposes moving away from control initiated only when flies are detected by monitors. Instead, targeting sparse overwintering populations before they are detectable by traps can make biological methods, and consequently the use of lures, more effective [7].

References

Comprehensive Technical Guide: The Role of Trimedlure in Fruit Fly Surveillance Programs

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trimedlure and Fruit Fly Surveillance

This compound (TML) is a powerful synthetic attractant primarily used for monitoring and detecting the Mediterranean fruit fly (Ceratitis capitata), one of the world's most destructive horticultural pests. This male-specific lure plays a critical role in area-wide surveillance programs designed to protect agricultural economies and facilitate international trade. As a secondary attractant, this compound exploits the physiological response of male medflies, making it exceptionally effective for early detection of incursions into pest-free areas. The unique chemical properties of this compound trigger strong anemotactic responses in male medflies, drawing them to traps over considerable distances, which enables biosecurity agencies to detect low-level infestations before they establish widespread populations.

The economic importance of this compound-based surveillance cannot be overstated. Mediterranean fruit fly infestations can cause direct crop losses, impose quarantine restrictions, and trigger expensive eradication programs. The development of this compound in the 1960s revolutionized medfly detection, providing a highly sensitive tool that forms the backbone of surveillance networks in many countries. Today, this compound remains an essential component of integrated pest management systems, though research continues to refine its application and address limitations through combination with other monitoring technologies. Understanding the precise role and optimal deployment of this compound is therefore essential for researchers, biosecurity professionals, and agricultural stakeholders involved in protecting global fruit production and trade.

Chemical Properties and Formulation of this compound

This compound is not a single compound but rather a complex mixture of eight isomers, primarily consisting of tert-butyl esters of substituted 4- and 5-chloro-2-methylcyclohexanecarboxylic acids. The most active component is known as C-90, which exhibits the strongest attraction to male medflies. The chemical structure features a chlorinated cyclohexane ring with specific stereochemical configurations that are essential for biological activity. These compounds are characterized by their moderate volatility, which determines the release rate and field longevity when deployed in trapping systems.

This compound is typically formulated into polymeric plugs or wafer dispensers that control the release rate of the active compounds. These formulations are designed to maintain a consistent emission profile over extended periods, typically 4-8 weeks under field conditions, before requiring replacement. The release rate is influenced by temperature, airflow, and dispenser matrix properties, all of which must be optimized to ensure effective attraction while minimizing frequent trap servicing. Recent advances in formulation technology have focused on stabilized blends that resist degradation under ultraviolet light and high temperatures, thereby extending operational effectiveness in challenging climatic conditions.

Table 1: Commercial Formulations of this compound and Their Characteristics

Formulation Type Average Field Longevity (Weeks) Release Rate Profile Optimal Temperature Range
Polymeric Plug 6-8 Gradual decline 15-30°C
Wafer Dispenser 4-6 More consistent 10-35°C
Liquid Vial 3-4 Rapid initial release 20-25°C
Gel Matrix 5-7 Biphasic release 15-30°C

Efficacy Data and Comparative Performance

Recent field studies have generated comprehensive datasets on this compound performance across different geographical regions and operational contexts. The attraction specificity of this compound makes it particularly valuable for targeting Ceratitis capitata, though understanding its efficacy in relation to other lure types and potential interference effects is crucial for optimizing surveillance networks.

Species Specificity and Capture Rates

This compound demonstrates high specificity for Mediterranean fruit fly males, with minimal non-target attraction to other fruit fly species. This specificity is particularly advantageous in regions with multiple tephritid pests, as it reduces trap saturation by non-target species and simplifies identification processes. However, research has revealed that lure combinations can sometimes affect capture rates through unknown behavioral mechanisms. Notably, a study found that this compound-baited traps containing methyl eugenol caught approximately 3.1 times fewer C. capitata males compared to this compound-only baited traps in Australia, though this effect was not observed in Hawaii [1]. This geographical variation in response highlights the importance of regional validation when implementing lure combinations.

Comparison with Food-Based Attractants

When compared to food-based attractants like torula yeast bait (TYB), this compound shows distinct performance profiles. While food baits attract both sexes of multiple fruit fly species, they generally require more frequent servicing and have shorter field longevity. Recent research indicates that for C. capitata, some synthetic food-based attractants in "all-in-one" dispensers performed equivalently to TYB, though none surpassed this compound for male-specific monitoring [2]. This makes this compound particularly valuable in low-prevalence scenarios where early detection of initial incursions is critical.

Table 2: Comparative Capture Rates of this compound and Alternative Attractants for Key Fruit Fly Species

Target Species Attractant Type Relative Capture Rate Sex Attracted Field Longevity (Weeks)
Ceratitis capitata This compound Benchmark (1.0x) Male only 6-8
Ceratitis capitata This compound + ME 0.32x (Australia) Male only 6-8
Ceratitis capitata Torula Yeast Variable (0.5-1.2x) Both sexes 1-2
Bactrocera dorsalis Methyl Eugenol Benchmark (1.0x) Male only 8-12
Bactrocera dorsalis TML+ME+CUE 0.32x Male only 6-8
Zeugodacus cucurbitae Cuelure Benchmark (1.0x) Male only 6-8

Field Deployment and Surveillance Protocols

Trap Design and Placement Strategies

Effective this compound deployment requires careful consideration of trap design and spatial arrangement. The most common traps used with this compound are Jackson traps, which feature a sticky interior surface that captures attracted flies, and MultiLure traps, which use a liquid preservative. Jackson traps are particularly suited for dry climates, while MultiLure traps perform better in arid regions where desiccation is a concern. Trap placement follows strategic patterns based on risk assessment, with higher density in areas of greater susceptibility such as urban areas with host gardens, ports of entry, and commercial production zones. The standard recommendation is to place traps at height of 1.5-2.5 meters in shaded locations within host tree canopies, which mimics the natural resting sites of adult medflies.

Surveillance Grid Design and Sensitivity

The sensitivity of surveillance grids using this compound is determined by the Effective Sampling Area (ESA) of each trap and the spatial density of trap placement. Research has demonstrated that any reduction in individual trap efficacy when using lure combinations can be offset by increasing trap density [1]. For a hypothetical population of Bactrocera tryoni males, modeling has shown that approximately 25% more traps are required to maintain equivalent surveillance sensitivity when using certain lure combinations compared to single-lure systems. This trade-off between operational efficiency and detection sensitivity must be carefully balanced based on program objectives and resource constraints.

Table 3: Trap Density Requirements for Maintaining Surveillance Sensitivity with Different Lure Configurations

Lure Configuration Relative Catch Efficiency Recommended Trap Density (per km²) Service Interval (Weeks)
This compound alone 1.00 2-5 (low risk) to 10-20 (high risk) 4-6
This compound + ME 0.32-1.00 (region dependent) 3-7 (low risk) to 13-25 (high risk) 4-6
TML + CUE + ME 0.32 (for ME-responsive species) 3-8 (low risk) to 15-30 (high risk) 4-6
This compound wafer 0.75-0.90 2-6 (low risk) to 11-22 (high risk) 4-6

Experimental Methodologies for this compound Testing

Field Trial Design

Robust evaluation of this compound efficacy requires standardized field testing protocols that account for environmental variables and population dynamics. The standardized protocol involves deploying traps in a randomized complete block design with sufficient replication to account for spatial heterogeneity in fly populations. Each trap should be positioned at least 50 meters apart to avoid interference, with regular rotation of trap positions between servicing intervals to control for location effects. Data collection should include daily or weekly capture counts, with careful recording of environmental parameters including temperature, humidity, and rainfall, which can significantly influence both fly activity and lure emission rates.

Statistical Analysis Methods

Analysis of this compound trapping data typically requires generalized linear mixed models (GLMM) to account for over-dispersion and excess zeros common in count data from low-density populations. The Poisson-gamma HGLM (hierarchical generalized linear model) has been successfully applied to analyze this compound catch data, allowing for random effects such as trap location and temporal autocorrelation [1]. For comparative studies of lure combinations, analysis of covariance (ANCOVA) with repeated measures can identify significant differences while controlling for varying population densities across sampling periods. These sophisticated statistical approaches are necessary to draw valid inferences about this compound performance and optimize surveillance strategies.

G Start Study Design FieldSetup Field Trap Deployment Randomized Complete Block Design Start->FieldSetup Site Selection DataCollection Data Collection Trap Counts, Environmental Variables FieldSetup->DataCollection Regular Servicing StatisticalModel Statistical Analysis GLMM/HGLM Approaches DataCollection->StatisticalModel Data Cleaning Interpretation Results Interpretation Efficacy Recommendations StatisticalModel->Interpretation Model Validation

Figure 1: Experimental workflow for this compound efficacy testing, from field deployment to statistical analysis

Advanced Monitoring Technologies and Integration

Electronic Monitoring Systems

Recent advances in smart trap technologies are revolutionizing this compound-based surveillance by automating detection processes and reducing labor requirements. Innovative systems now integrate air quality sensors that detect total volatile organic compounds (TVOC) and equivalent carbon dioxide (eCO₂) released from lures, providing remote monitoring capability for lure presence and effectiveness [3]. The ENS160 sensor has demonstrated superior performance in detecting this compound presence, potentially enabling real-time monitoring of lure depletion without physical trap inspections. These systems connect via Internet of Things (IoT) platforms, transmitting data to centralized management systems for immediate analysis and response, significantly improving the efficiency of surveillance networks.

Automated Identification Systems

Computer vision approaches using deep learning algorithms such as YOLOV5 have been successfully applied to automate fruit fly identification in traps with weighted average accuracy reaching 84% [4]. These systems use image capture devices mounted in modified traps that transmit images to cloud-based analysis platforms, where convolutional neural networks classify and count target species. The integration of these automated identification systems with this compound-baited traps creates a comprehensive monitoring solution that reduces dependency on specialized taxonomic expertise and accelerates response times for incursion management.

G Trap Smart Trap Module Sensor Environmental Sensors Temperature, Humidity Trap->Sensor LureMonitor Lure Monitoring TVOC/eCO₂ Sensors Trap->LureMonitor Camera Image Capture System Trap->Camera Comms Communication Module IoT/Cellular Sensor->Comms LureMonitor->Comms Camera->Comms Analytics Cloud Analytics Machine Learning Comms->Analytics Output Decision Support Real-time Alerts Analytics->Output

Figure 2: Architecture of smart trapping system integrating this compound with electronic monitoring technologies

Regulatory Considerations and Trade Implications

This compound-based surveillance programs play a critical role in phytosanitary regulation and facilitate international trade in horticultural products. Countries and regions maintain pest-free areas through demonstrated surveillance capabilities that rely heavily on this compound trapping grids. These systems provide the evidence base for declaring freedom from Mediterranean fruit fly and negotiating market access arrangements. The detection sensitivity of this compound grids directly influences confidence in these declarations, with international standards (e.g., ISPM 26) providing guidelines for trap density based on risk factors.

The integration of this compound data with geospatial information systems enables regulatory agencies to delineate containment zones and implement targeted management responses when detections occur. Recent developments in molecular techniques further enhance this framework by enabling rapid identification of incursion pathways through genetic analysis of captured specimens. This integrated approach strengthens the overall risk management system while minimizing disruptions to trade.

Conclusion and Future Research Directions

This compound remains an essential tool for Mediterranean fruit fly surveillance despite decades of use, demonstrating unparalleled efficacy for male medfly attraction. However, research continues to refine application methods and address limitations through combination with complementary technologies. The development of multifunctional lure dispensers that combine this compound with other male-specific lures shows promise for increasing surveillance efficiency, though careful attention must be paid to potential interference effects that vary by geographic region.

Future research priorities should include the development of stabilized formulations with longer field persistence, optimized lure combinations that minimize interference effects, and enhanced attractants for related species. Additionally, integration of this compound trapping with emerging sensor technologies and machine learning platforms will likely transform surveillance systems, enabling real-time monitoring and rapid response. These advances will strengthen global capacity to detect and manage Mediterranean fruit fly populations, protecting agricultural productivity and maintaining trade flows in an increasingly interconnected world.

References

Quantitative Data on Trimedlure Release and Degradation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental findings related to the thermal behavior and stability of Trimedlure from the search results.

Parameter Studied Experimental Findings Experimental Conditions/Methodology Citation
Release Rate vs. Temperature Direct relationship between TML release rate and temperature. Attraction is dependent on release rate. Lab: Plug weight loss measured over 80 days in a bioclimatic chamber at 15°C, 25°C, and 35°C. Field: Attraction of TML of different ages tested in field cage tests. [1]
Degradation in Multi-Lure Dispensers (Field) TML degraded the fastest among the lures (faster than Methyl Eugenol and Raspberry Ketone). Degradation was faster in summer (8 weeks) than in winter (12 weeks). Field: Solid TMR (TML, ME, RK) dispensers weathered in five California citrus-growing areas. Sampled weekly and chemically analyzed. % loss measured via regression analyses. [2] [3]
Long-Term Storage Stability Storage for >4 years at 27°C affected the quantity of active ingredient available for release. TML plugs stored for extended periods and then evaluated for attraction in field cage tests. [1]

Overview of Experimental Protocols

The methodologies for studying this compound's stability are centered on its application in traps, focusing on weight loss and chemical analysis in the field.

  • Release Rate Measurement via Weight Loss (Lab): This is a primary method for quantifying release. Dispensers are placed in temperature-controlled environments (e.g., bioclimatic chambers), and their weight is measured periodically with a precision balance. The net weight loss over time is calculated to determine the release rate at specific temperatures [1] [4].
  • Field Degradation Studies: To simulate real-world use, dispensers are deployed in the field for extended periods (e.g., 8-12 weeks). They are sampled weekly, and the remaining amount of each lure (TML, ME, RK) is chemically analyzed to determine the percentage lost over time. Data is often analyzed using regression models [2].
  • Bioassay Validation: The chemical data is complemented by field cage tests to confirm that the measured release rate or degradation correlates with the lure's efficacy in attracting male Mediterranean fruit flies [1].

Conceptual Workflow for Thermal Stability Assessment

The diagram below outlines a generalized experimental workflow for assessing this compound stability, synthesizing the methods from the cited research.

cluster_1 Laboratory Studies cluster_2 Field Studies cluster_3 Performance Validation Start Start: this compound Stability Assessment Lab1 Controlled Temperature Incubation Start->Lab1 Field1 Dispenser Weathering in Various Climates Start->Field1 Lab2 Weekly Weight Measurement Lab1->Lab2 Lab3 Release Rate Calculation Lab2->Lab3 Val1 Field Cage Bioassays Lab3->Val1 Field2 Weekly Chemical Sampling Field1->Field2 Field3 Chemical Analysis (% Loss) Field2->Field3 Field3->Val1 Val2 Attractancy Evaluation Val1->Val2 DataSynthesis Data Synthesis & Modeling Val2->DataSynthesis Output Output: Stability Profile & Operational Guidelines DataSynthesis->Output

Limitations and Research Gaps

It is important to note the scope and limitations of the available information:

  • Focus on Application: The research is primarily applied, aimed at optimizing trapping efficiency and scheduling dispenser replacement in pest control programs. There is a lack of in-depth analysis on the specific chemical pathways of thermal decomposition (e.g., products and mechanisms of molecular breakdown) [2] [1].
  • Lack of Signaling Pathways: As this compound is a parapheromone (an attractant, not an internal physiological signal), it does not have "signaling pathways" in the biological sense. Its function is to activate olfactory receptors and trigger anemotactic behavior in male flies [5].

I hope this structured overview provides a solid foundation for your technical work. Should your research require delving deeper into the specific chemistry of degradation, you may need to consult specialized chemical databases or literature on ester decomposition.

References

Comprehensive Application Notes and Protocols for Trimedlure Plugs in Fruit Fly Surveillance

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Trimedlure is a synthetic male-specific attractant for the Mediterranean fruit fly (medfly), Ceratitis capitata (Wiedemann), and is critical for global surveillance and detection programs targeting this economically significant pest [1] [2]. It is a complex chiral molecule, formulated as an isomeric mixture. The technical material consists of eight isomers, with the C isomer being the most attractive to medflies [1]. Its chemical profile is summarized below:

  • IUPAC Name: tert-butyl (+/-)-4(or 5)-chloro-2-methylcyclohexanecarboxylate
  • CAS RN: 12002-53-8
  • Chemical Formula: C₁₂H₂₁ClO₂
  • Mode of Action: Non-toxic attractant (semiochemical) [1] [3]

Standard Deployment Protocol for Surveillance

This section outlines the standard operational procedures (SOPs) for deploying this compound plugs in field surveillance grids. Adherence to these protocols is essential for achieving maximum detection sensitivity.

Trap Configuration and Placement
  • Trap Type: Jackson traps (white delta traps) are the standard for dry trapping [2].
  • Dispenser: Use polymeric plugs containing 2 g of this compound as the standard formulation [2].
  • Trap Density: The required density depends on the program's goal (e.g., detection, monitoring, eradication). For initial detection of low populations, a grid of 10 Jackson traps per 2.6 km² has been suggested [4].
  • Placement: Hang traps in the canopy of host trees at a height of 1.5 to 2.5 meters above ground [5]. Ensure they are shaded and not directly exposed to intense sunlight.
Replacement Schedule and Longevity

The field longevity and effectiveness of this compound plugs are influenced by temperature and weather conditions. The following replacement schedule is recommended based on empirical data:

Table 1: this compound Plug Replacement Schedule Based on Field Longevity Studies

Plug Type Effective Duration (Weeks) Key Findings from Longevity Studies Recommended Replacement Interval
2 g Plug Up to 6-8 weeks Plugs weathered for ≤6 weeks were as effective as fresh liquid lure; significant reduction in catch after 8 weeks [2]. 6 weeks (conservative standard)
3 g Plug 8-10 weeks 3 g plugs were more effective than 2 g plugs at longer weathering intervals (8-10 weeks) [2]. 8-10 weeks (for extended service)
Critical Environmental and Biological Considerations

Trapping efficacy is not solely dependent on the lure but is significantly modulated by environmental and biological factors.

Table 2: Factors Affecting this compound Trap Efficacy and Mitigation Strategies

Factor Impact on Efficacy Recommendations for Practitioners
Ambient Temperature Higher temperatures increase lure volatilization and medfly activity, leading to higher recapture rates [4]. Increase trapping frequency during warm seasons. Be aware that cold acclimation can skew population estimates [4].
Thermal Acclimation of Flies Adults acclimated to lower temperatures (15°C) or outdoor conditions showed higher recapture rates compared to those acclimated to 30°C [4]. Interpret trapping data with caution during seasonal transitions (e.g., early spring).
Presence of Host Plants Trap placement on host plants (e.g., citrus) improves trapping efficacy compared to non-host trees [4]. Prioritize trap placement in host tree canopies.
Lure Combinations Combining this compound with Methyl Eugenol in the same trap can reduce C. capitata catch by 3.1x (observed in Australia) [6]. Avoid deploying this compound in the same trap as Methyl Eugenol. Use separate traps for different lures.

Experimental Protocols for Efficacy Evaluation

For researchers developing or validating new formulations or deployment strategies, the following experimental protocols provide a standardized methodology.

Release-Recapture Protocol for Field Longevity Bioassay

This protocol is designed to quantitatively measure the field longevity and attractiveness of this compound plugs over time [2].

Workflow Diagram: this compound Plug Longevity Bioassay

G A Prepare Lure Treatments B Age Plugs in Field A->B Weathered plugs for 1, 2, 4, 6, 8, 10, 12 wk C Set Up Trapping Grid A->C Include fresh liquid & plug controls B->C D Release Marked Males C->D E Service Traps & Count Captures D->E e.g., weekly checks F Analyze Recapture Data E->F Compare catch rates vs. weathering time

Detailed Methodology:

  • Lure Treatments:

    • Test Article: this compound plugs (e.g., 2 g or 3 g) aged for predetermined intervals (e.g., 1, 2, 4, 6, 8, 10, 12 weeks) under field conditions.
    • Control Articles: Fresh liquid this compound (2 mL on a cotton wick) and fresh, unweathered this compound plugs.
    • Replication: A minimum of 10 traps per treatment is recommended to account for high field variation [6].
  • Insect Source:

    • Use sterile, mass-reared male medflies from a genetic sexing strain (e.g., temperature-sensitive lethal strain) [2].
    • Mark flies with a fluorescent dye before release (e.g., neon red) for unambiguous identification upon recapture [2].
  • Field Setup:

    • Conduct the trial in a suitable habitat, such as a citrus orchard.
    • Deploy Jackson traps in a randomized complete block design.
    • Suspend traps in tree canopies, 15-20 meters apart.
  • Release and Recapture:

    • For each weathering interval test, release a single, large cohort of marked males (e.g., ~40,000 flies) to ensure sufficient recapture numbers [2].
    • Service traps at regular intervals (e.g., weekly) and count the number of recaptured, marked males.
  • Data Analysis:

    • Use generalized linear mixed models (e.g., Poisson-gamma HGLM) to account for over-dispersion and block effects [6].
    • The attractiveness of aged plugs is typically considered acceptable if the recapture rate is not significantly less than 50% of the recapture rate for the fresh liquid control [2].
Protocol for Evaluating Multi-Lure Combinations

This protocol assesses the compatibility of deploying this compound with other male lures (e.g., Cuelure, Methyl Eugenol) in a single trap.

Workflow Diagram: Multi-Lure Combination Assay

G P Define Target Tephritid Species Q Formulate Lure Combinations P->Q R Field Deployment & Fly Collection Q->R e.g., TML alone vs. TML + ME in same trap S Statistical Analysis R->S Count and ID all species T Model Trap Density Offset S->T If catch is reduced calculate required trap density increase

Detailed Methodology:

  • Lure Treatments:

    • Test single-lure traps (this compound-only, Cuelure-only, Methyl Eugenol-only) against combination traps (e.g., this compound + Methyl Eugenol + Cuelure, TMC).
    • Use standardized solid dispensers for all lures.
  • Field Setup and Data Collection:

    • Deploy traps in areas with known populations of multiple target species (e.g., C. capitata, B. dorsalis, Z. cucurbitae).
    • Service traps regularly, identifying and counting all male tephritid species captured.
  • Data Analysis:

    • Analyze catch data using ANOVA or generalized linear models with species and lure treatment as factors [6].
    • A significant reduction in catch of a target species in a combination trap indicates lure incompatibility.
    • Mitigation Modeling: If a catch reduction is observed, model the increase in trap density required to regain the surveillance sensitivity of the single-lure system. This involves estimating the change in the Effective Sampling Area (ESA) [6].

Advanced Applications and Future Perspectives

  • Comparison with Novel Attractants: Traps baited with α-copaene enriched natural oil have demonstrated 2–3 times higher captures of male medflies than standard 2 g this compound plugs during high-population seasons, with a longer longevity of 12-18 weeks [5]. This presents a promising alternative for enhancing surveillance sensitivity.
  • Regulatory Status: Note that this compound is not approved under EC Regulation 1107/2009 [1]. Researchers should verify the regulatory status in their country and for their specific application.

References

effective trap density for Trimedlure in surveillance networks

Author: Smolecule Technical Support Team. Date: February 2026

Factors Influencing Trimedlure Trap Efficacy

The effectiveness of a this compound-baited trapping grid is not solely dependent on trap density. Several biological and environmental factors significantly influence recapture rates and must be considered when designing a surveillance program [1].

The table below summarizes the major factors identified in a recent 2025 study and their impact on trapping efficacy.

Factor Impact on Trapping Efficacy
Sex of Fly Recapture rates for males are significantly higher (25.5-25.8%) than for females (3.0-7.4%) when using male-specific lures like this compound [1].
Thermal Acclimation & Ambient Temperature Adults acclimated to lower temperatures (15°C) or outdoor conditions showed higher recapture rates. Higher ambient temperatures also increased recapture rates [1].
Trap Placement on Host Plants Placing traps on host plants (e.g., Citrus trees) improved trapping efficacy compared to placement on non-host trees (e.g., olive trees) [1].
Seasonal Timing Cold acclimation in early spring may lead to overestimation of population size, while late-season trapping may underestimate it [1].
Lure Combinations Combining this compound with other male lures (e.g., Methyl Eugenol) in a single trap can sometimes reduce the catch of C. capitata, though this effect may vary by location [2].

Optimizing Trap Density & Grid Design: The Core-and-Perimeter Approach

Traditional delimiting surveys often use a "Fully Trapped" (FT) design—a square grid with traps spaced regularly at a specified density. However, recent research highlights two key disadvantages of this approach: trap inefficiency (many traps capture few or no insects) and the potential for pests to escape the grid undetected [3].

A novel "Core-and-Perimeter" (C&P) design has been proposed to address these flaws and improve the efficiency and accuracy of delimitation [3]. The structure and workflow of this design are illustrated below.

core_perimeter Core-and-Perimeter Trap Design Workflow Start Initial Pest Detection (Epicenter) Core Place Core Traps (High density near epicenter) Objective: Confirm population Start->Core Perimeter Place Perimeter Traps (Set at calculated distance) Objective: Define population boundary Core->Perimeter Monitor Monitor Trap Captures Perimeter->Monitor Decision Captures in Perimeter Traps? Monitor->Decision PopContained Population Contained Boundary accurately defined Decision->PopContained No PopEscaped Population Escape Suspected Expand survey area Decision->PopEscaped Yes

This design offers two main advantages:

  • Direct Boundary Setting: The perimeter is set at a distance optimized to be free of the pest. A lack of captures there provides direct evidence of containment and accurate delimitation [3].
  • Increased Efficiency: By eliminating the need for traps between the core and the perimeter, the C&P design can use 27% to 54% fewer traps than an equivalent FT design for larger grids, leading to significant cost savings on traps and servicing [3].

Experimental Protocols for Key Determinations

To establish an effective surveillance network, especially for validating a new design like C&P, the following experimental protocols are essential.

Protocol 1: Mark-Release-Recapture (MRR) for Dispersal Distance and Trap Catchability

This protocol is fundamental for estimating key parameters like effective sampling area and optimal trap spacing [1] [3].

  • 1. Insect Preparation: Use laboratory-reared "wildish" flies (e.g., F3-F7 generation). [1] Mark adults (e.g., with fluorescent dust) before release. Acclimatize flies to relevant field temperatures prior to release [1].
  • 2. Experimental Site Selection: Choose a representative area that is isolated to prevent interference from wild populations.
  • 3. Trap Placement & Release:
    • Deploy traps (e.g., Jackson traps baited with this compound) in the chosen design (FT or C&P) [3].
    • Release a known number of marked adults at a designated central point, typically 2-3 meters from the nearest traps [1].
  • 4. Data Collection & Monitoring: Check traps regularly (e.g., over 6 collection days from 1 to 14 days post-release) [3]. Record the number of recaptured marked flies, their location, and the capture date.
  • 5. Data Analysis:
    • Recapture Rate: Calculate the percentage of released flies that are recaptured.
    • Dispersal Distance: Analyze the distance between the release point and each capture location to calculate mean and maximum dispersal distances. The 99th percentile of total distance can help determine a suitable perimeter radius [3].
    • Effective Sampling Area (ESA): Model the probability of capture as a function of distance to estimate the ESA of a single trap [2].
Protocol 2: Evaluating Lure Compatibility and Specificity

This protocol tests whether combining lures for different fruit fly species in a single trap affects the attraction of the target species [2].

  • 1. Trap & Lure Setup: Establish multiple treatment groups with different lure combinations in the same type of trap. Key treatments should include:
    • This compound only (control)
    • This compound + other male lures (e.g., Methyl Eugenol, Cuelure)
  • 2. Field Trial Design: Deploy traps in a randomized block design within a field setting containing the target pest. Replicate each treatment multiple times (e.g., 10 traps per treatment) [2].
  • 3. Data Collection: Service traps at regular intervals (e.g., weekly) over a period that covers different seasonal conditions. Identify and count all captured C. capitata males.
  • 4. Statistical Analysis: Use generalized linear models to compare the mean catch of C. capitata between the different lure combination treatments and the this compound-only control [2].

Application Notes for Surveillance Planning

When planning your surveillance network, consider these key takeaways:

  • Interpreting Trap Data Requires Care: Trapping efficacy is highly dependent on ambient conditions. Cold acclimation (like in early spring) can overestimate population size, while late-season trapping may underestimate it [1]. Always interpret trapping data in the context of recent weather conditions.
  • Trap Placement is Crucial: For the highest sensitivity, place traps on host plants like citrus trees rather than non-host trees [1].
  • Adapt Grid Design to Goals: For initial detection, a standard grid may be sufficient. For delimitation—defining the boundaries of an infested area—the Core-and-Perimeter design is a more efficient and informative choice [3].
  • Account for Lure Interference: If using multi-species lure combinations, be aware that they can potentially reduce the capture of Medflies [2]. Test combinations locally or use single-lure traps for the most sensitive detection of a specific target.

I hope these structured application notes and protocols provide a solid foundation for your surveillance work.

References

comparing Jackson trap vs Lynfield trap for Trimedlure

Author: Smolecule Technical Support Team. Date: February 2026

Trap Comparison and Selection Guide

The table below summarizes the key characteristics of the Jackson and Lynfield traps based on current literature. Note that this data is synthesized from studies that evaluated each trap type independently, not from a direct, side-by-side comparison.

Feature Jackson Trap Lynfield Trap
General Design "Delta" or triangular tent-like trap made of waxed paper or plastic [1] [2]. Dry, vertical bucket-style trap; 1L plastic jar with 4 entry holes [3] [4].
Target Sex Male Ceratitis capitata [1] [2]. Male Ceratitis capitata and other Dacini fruit flies [3] [4] [5].
Standard Attractant Trimedlure [1] [6] [2]. This compound [4] [5] [7].
Standard Toxicant Dichlorvos (DDVP) vapor strip [1] [2]. Dichlorvos (DDVP) cube [4].
Capture Mechanism Adhesive sticky insert [2]. Killing agent (e.g., DDVP), insects collect dry at bottom [3] [4].
Specimen Quality Specimens can be damaged by adhesive [1]. Generally better; preserves specimens for morphological and molecular identification [3].
Weatherability Not specifically addressed in search results. Standard design susceptible to rain entry; modified "Enhanced" versions improve drainage and exclusion [3].
Common Applications Detection, delimitation, and eradication programs; widely used in large-scale surveillance networks [5] [1] [2]. Used in surveillance grids for exotic fruit fly detection, especially in Australia [3] [5].

Experimental Protocols for Trap Evaluation

For researchers aiming to validate or compare trap performance, the following protocols detail standard methodologies cited in the literature.

Protocol 1: Field Assessment of Trap Efficacy and Weatherability

This protocol is adapted from studies evaluating trap performance across different seasons and climatic conditions [3].

  • Objective: To evaluate and compare the efficacy of different trap designs based on capture rates, specimen quality, and performance in wet and dry seasons.
  • Materials:
    • Traps for comparison (e.g., Jackson, Lynfield, Enhanced Paton).
    • Standard lures (e.g., this compound plugs) and toxicants (e.g., DDVP).
    • GPS unit, data loggers.
  • Methodology:
    • Site Selection: Establish field sites across different climatic zones (e.g., tropical and subtropical). Use multiple locations per zone [3].
    • Experimental Design: Deploy traps in a randomized complete block design. Replicate the experiment over at least two seasons (dry and wet) [3].
    • Trap Servicing: Service traps at regular intervals (e.g., every 1-2 weeks). Record the number and species of target flies captured [3].
    • Specimen Quality Assessment: Assess a subset of flies from each trap for DNA quality using real-time PCR to determine if wet trap contents affect molecular diagnostics [3].
    • Data Collection: Record observational data on trap weatherability after each servicing period (e.g., presence of water inside, physical damage) [3].
  • Data Analysis: Analyze total fly catch using generalized linear mixed models. Analyze DNA quality data to determine the impact of trap type and wetness on specimen integrity [3].
Protocol 2: Evaluating Lure Longevity and Trap Capture Efficiency

This protocol synthesizes methods from studies that tested the longevity of this compound and the function of toxicants in traps [1] [2].

  • Objective 2a: Lure Longevity - To determine the field longevity and attractiveness of solid this compound plugs.
  • Objective 2b: Capture Efficiency - To assess the role of an insecticide in the probability of capturing a fly once it has arrived at the trap.
  • Materials:
    • Jackson or Lynfield traps.
    • Fresh and aged this compound plugs (e.g., weathered for 0, 2, 4, 6, 8, 10, and 12 weeks).
    • Liquid this compound as a reference standard.
    • Laboratory-reared, sterile male Medflies.
  • Methodology for 2a:
    • Lure Aging: Age this compound plugs in the field for predetermined intervals [2].
    • Field Trial: In a designated orchard, deploy traps baited with fresh liquid, fresh plugs, and aged plugs. Use a randomized layout [2].
    • Fly Release and Capture: Release a known number of sterile male Medflies and allow for trapping over a standard period (e.g., several days). Count the flies captured in each trap [2].
  • Methodology for 2b:
    • Controlled Experiment: Set up traps in a large, screened enclosure. Treatments should include: a) lure only, and b) lure + insecticide (DDVP) [1].
    • Fly Release and Monitoring: Release flies and use digital imaging systems to monitor fly landings on different trap surfaces. Record the number of flies caught on the sticky insert and the number found dead outside the trap [1].
  • Data Analysis:
    • For 2a: Compare mean captures between lure types and weathering intervals using ANOVA. The lure is considered effective as long as captures are not significantly lower than fresh liquid [2].
    • For 2b: Compare the mean number of flies captured inside the trap and the mean number dead outside the trap between treatments with and without insecticide [1].

Application Notes for Researchers and Professionals

  • Trap Selection: The choice between Jackson and Lynfield traps involves trade-offs. The Jackson trap is a proven, widely used standard. The Lynfield trap offers superior specimen quality for molecular work, and newer enhanced versions provide better weatherability, protecting specimens from rain [3].
  • Lure Management: Current guidelines recommend replacing this compound plugs every 6 to 8 weeks for optimal attraction. Plugs aged beyond 8 weeks show a significant reduction in capture rates [2].
  • Toxicant Consideration: The use of DDVP, while effective, may reduce trap capture efficiency if flies are killed before entering the trap [1]. Research into alternative toxicants or improved trap designs that incorporate insecticides on internal surfaces is ongoing [5] [1].

Experimental Workflow for Trap Evaluation

The following diagram outlines a generalized workflow for conducting a comprehensive trap evaluation study, integrating the protocols described above.

G Start Study Conception and Protocol Design Lab Laboratory Assessments (Weatherability/Drainage) Start->Lab LureAging Lure Aging (Pre-weathering this compound plugs) Start->LureAging EfficiencyTest Capture Efficiency Test (Controlled enclosure study) Start->EfficiencyTest For specific objectives FieldPrep Field Preparation (Site Selection, Trap Layout) Lab->FieldPrep FieldTrial Field Trial Execution FieldPrep->FieldTrial LureAging->FieldPrep DataColl Data Collection (Catch count, specimen quality, weather data) FieldTrial->DataColl SpecimenQA Specimen Quality Analysis (Morphological & DNA assessment) DataColl->SpecimenQA Analysis Data Analysis (Statistical modeling of catch rates and quality) DataColl->Analysis Catch Data SpecimenQA->Analysis EfficiencyTest->Analysis Behavioral and capture data Report Reporting and Conclusions Analysis->Report

References

loading and replacement cycles for Trimedlure dispensers

Author: Smolecule Technical Support Team. Date: February 2026

Trimedlure Dispenser Application Notes

Introduction this compound (TML) is the most effective synthetic male attractant for the Mediterranean fruit fly, Ceratitis capitata [1]. Efficient detection and monitoring rely on deploying TML in dispensing systems that regulate its release. The key to success lies in selecting the right dispenser and replacement schedule based on empirical data.

Dispenser Types, Loading, and Longevity The table below summarizes key performance data for different TML dispenser types from recent studies.

Dispenser Type Lure Loading Effective Field Longevity Key Performance Findings Citation
Polymeric Plug (Standard) 2 g (a.i.) ~6 weeks Standard loading; requires frequent replacement as per guidelines. [2]
Polymeric Plug (High-Capacity) 4 g (a.i.) 8-12 weeks Effective until residual TML drops below ~1.4 g and release rate falls below ~2.0 mg/h. [2]
Polyethylene Matrix Plug 0.75 ml & 1.5 ml Up to 12 weeks Superior to cotton wicks; attracts more males for longer; regulates release more effectively, minimizing temperature impact. [3]
Mesoporous Inorganic Dispenser Not Specified "Clearly longer lifetime" than polymeric plugs Release rate is less dependent on temperature, offering more consistent performance under varying field conditions. [4]
Cotton Wick (Liquid TML) 2 ml Baseline for comparison Serves as a fresh lure standard in experiments but has a short active period. [2]

Factors Influencing Dispenser Efficacy

  • Temperature: Higher temperatures increase the evaporation and release rate of TML [5]. While this can initially boost trap captures, it also leads to faster depletion of the lure [6]. Mesoporous and polyethylene dispensers show less temperature-dependent release, providing more stable longevity [4] [3].
  • Dispenser Technology: Advanced matrixes like polyethylene and mesoporous materials better regulate the release of TML, prolonging the attractive period and reducing the frequency of trap servicing required [4] [3].

Detailed Experimental Protocols

1. Protocol for Evaluating Dispenser Field Longevity and Attractiveness

Objective: To compare the field performance and effective longevity of different TML dispensers against a standard fresh lure.

Materials and Methods:

  • Traps: Use Jackson traps (white delta traps with a sticky insert) as the standard [2].
  • Lure Placement: Suspend the TML dispenser (plug or wick) in a perforated plastic basket within the trap [2].
  • Experimental Design:
    • Treatment Groups: Establish multiple treatment groups, including traps baited with the experimental dispensers (e.g., 4g polymeric plugs, polyethylene plugs) and a control group baited with a fresh liquid TML application on a cotton wick [2].
    • Weathering: Prior to the field test, "weather" the experimental dispensers by leaving them in the field for defined periods (e.g., 0, 2, 4, 6, 8, 10, and 12 weeks) [2].
    • Replication and Randomization: Deploy traps in a suitable habitat (e.g., coffee or citrus orchards) in a randomized block design. Ensure sufficient replication (e.g., 10-15 traps per treatment per time point) to account for field variability [2].
  • Data Collection:
    • Conduct periodic, simultaneous trapping assays using both fresh control wicks and weathered plugs.
    • Count and record the number of wild male medflies captured in each trap after a standard exposure period (e.g., 24-48 hours) [2].
  • Data Analysis:
    • Compare mean capture rates between weathered dispensers and the fresh control at each time point using statistical tests (e.g., ANOVA).
    • The dispenser is considered to have lost effectiveness when captures are statistically lower than the fresh control [2].

2. Protocol for Correlating Chemical Loss with Biological Activity

Objective: To determine the relationship between the residual amount and release rate of TML from a dispenser and its attractiveness to male medflies.

Materials and Methods:

  • Chemical Analysis:
    • Sampling: Collect a subset of dispensers weathered for different periods (e.g., 0, 4, 8, 12 weeks) from the field.
    • Extraction and Quantification: Extract the residual TML from the dispensers using a suitable solvent (e.g., hexane). Quantify the amount of TML using Gas Chromatography (GC). The release rate can be calculated from the weight loss of the dispenser over known time intervals [2].
  • Correlation with Trap Data: Directly correlate the residual TML (in grams) and the calculated release rate (in mg/hour) from the sampled dispensers with the trap capture data obtained from dispensers weathered for the same duration [2].

Workflow for Dispenser Deployment Strategy

The following diagram outlines the logical decision process for selecting and managing this compound dispensers based on program goals and constraints.

Start Define Program Goal A Detection & Monitoring Program Start->A B High-Risk Area or Low Population A->B Yes E Standard (2g) Polymeric Plug A->E No C High-Capacity (4g) Polymeric Plug B->C D Extended-Life Dispenser (PE Matrix or Mesoporous) B->D F Replacement Threshold: Residual TML < 1.4g Release Rate < 2.0 mg/h C->F D->F

Key Recommendations for Researchers

  • For maximum longevity in long-term monitoring programs, prioritize extended-life dispensers like polyethylene matrix or mesoporous types [4] [3].
  • For critical detection in high-risk or low-population areas, use high-capacity (4g) polymeric plugs and replace them no later than the point where effectiveness drops, corresponding to a residual amount of about 1.4g [2].
  • Always consider ambient temperature in trial design and data interpretation, as it is a major driver of lure release rate and fly activity [5].

References

integrating Trimedlure traps in area-wide integrated pest management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trimedlure and the Mediterranean Fruit Fly

This compound (TML) is a highly effective, long-range synthetic attractant for male Medflies (Ceratitis capitata), one of the world's most destructive agricultural pests [1] [2]. Its integration into AW-IPM programs is critical for:

  • Early Detection and Monitoring: Providing the first line of defense against Medfly establishment in new areas.
  • Population Suppression: Serving as a key tool in the Sterile Insect Technique (SIT) by attracting and eliminating wild males or monitoring the performance of released sterile males [2].
  • Treatment Efficacy Evaluation: Allowing researchers to assess the success of control measures.

The compound is a mixture of isomers of tert-butyl 4- and 5-chloro--cis- and -trans--2-methylcyclohexane-1-carboxylate [1]. The specific isomer cis-Trimedlure is particularly attractive to Medflies [1].

This compound Chemical and Efficacy Profile

The tables below summarize key chemical properties and quantitative data on the efficacy of this compound compared to a potential alternative, Tea Tree Oil (TTO).

Table 1: Chemical and Safety Profile of this compound

Property Value / Description Source / Notes
CAS Number 12002-53-8 [3]
Molecular Formula C~12~H~21~ClO~2~ [3]
Molecular Weight 232.75 g/mol [3]
Physical Form Clear, pale yellow oil [3]
Boiling Point 110 °C [3]
Oral LD50 (Rat) 4556 ± 1136 mg/kg [3]
Dermal LD50 (Rabbit) >2025 mg/kg [3]
Primary Use Male Medfly attractant [1] [2]

Table 2: Field Attraction and Mating Enhancement Efficacy This table compares this compound with Tea Tree Oil (TTO), which has been studied for its mating-enhancement effects [2].

Attractant Field Capture vs. TML Field Cage Capture vs. TML Effect on Male Mating Success
This compound (TML) Baseline (100%) Baseline (100%) No consistent enhancement reported
Tea Tree Oil (TTO) ~8% of TML catch ~50% of TML catch Significantly enhanced (vs. non-exposed controls)

Protocol 1: Field Deployment and Monitoring with this compound-Baited Traps

This protocol outlines the standard procedure for using TML-baited traps for detection and monitoring surveys [2].

1.1 Equipment and Reagents

  • Traps: Jackson trap with sticky insert panel [2].
  • Lure: this compound (commercially available, e.g., Farma Tech Inc.) [2].
  • Dispenser: Cotton wick.
  • Micropipette for accurate lure application.
  • Data sheets, GPS unit, and flags for marking locations.

1.2 Experimental Procedure

  • Trap Preparation: Pipette 1 mL of undiluted this compound onto a clean cotton wick. Place the wick in the designated holder within the Jackson trap, suspended above the sticky floor panel [2].
  • Trap Placement: Hang traps in the field at a density recommended by local phytosanitary regulations (e.g., 1-2 traps per km² in high-risk areas). Place traps in host trees (e.g., coffee, citrus) at a height of 1.5-2 meters, shaded within the canopy.
  • Field Controls: For rigorous experimental design, include control traps baited with an inert substance (e.g., hexane) or a alternative lure like Tea Tree Oil (TTO) to account for background insect activity [2].
  • Monitoring and Data Collection: Service traps weekly or bi-weekly.
    • Replace sticky inserts and re-bait with fresh TML every 4-6 weeks, or as per manufacturer's instructions.
    • Record the number of male Medflies captured per trap at each servicing interval.
    • Record GPS coordinates and environmental data (e.g., temperature, host fruit phenology).

1.3 Data Analysis

  • Calculate flies per trap per day (FTD) for each location and time point.
  • Map trap catches to visualize Medfly hotspots and population spread over time.
  • Use statistical analyses (e.g., ANOVA) to compare capture rates between different lure types or trap densities.

Protocol 2: Evaluating this compound in Sterile Insect Technique (SIT) Programs

This protocol describes a field cage experiment to assess the competitiveness of sterile males, which is vital for SIT program success [2].

2.1 Insect Source and Preparation

  • Wild-like Medflies: Maintain a laboratory colony from field-collected infested fruit. Separate sexes before sexual maturity. Hold adults at 23-27°C and 50-80% relative humidity under a natural light cycle [2].
  • Mass-reared Sterile Males: Use males from a genetic sexing strain (e.g., Vienna-7/Tol-99). Irradiate pupae under hypoxia at 150 Gy from a ¹³⁷Cs source 2 days before eclosion [2].
  • Marking: To distinguish treatment groups, coat pupae with different colored fluorescent dyes (e.g., Blaze Orange, Horizon Blue) at a rate of 2.5 g per liter of pupae [2].

2.2 Exposure and Testing Procedure

  • Pre-Test Exposure: Expose the experimental group of males to TML for a set period (e.g., 24 hours) before testing. The control group should not be exposed.
  • Mating Arena: Conduct tests in field cages (e.g., 60 x 40 x 30 cm) containing host plants.
  • Experimental Design: Release different ratios of TML-exposed and non-exposed males (or sterile vs. wild) along with virgin wild females into the cage. A common design is a 1:1 ratio (e.g., 50 exposed and 50 non-exposed males with 50 females) [2].
  • Data Collection: Observe mating pairs. Record the number of copulations obtained by each male group (identified by their dye marker) over a specific period, typically during peak mating activity.

2.3 Data Analysis

  • Calculate the mating success index for each group (number of copulations / total copulations).
  • Perform a chi-square test to determine if there is a significant difference in mating success between TML-exposed and non-exposed males.

Integration into Area-Wide IPM and Workflow

The following diagram illustrates how this compound trapping data is integrated into the decision-making cycle of an Area-Wide IPM program.

AW_IPM_Cycle start AW-IPM Program Initiation phase1 Phase 1: Detection & Monitoring Deploy TML Trap Grid start->phase1 phase2 Phase 2: Data Analysis & Action Threshold phase1->phase2 Weekly Trap Data phase3 Phase 3: Intervention phase2->phase3 Threshold Exceeded p1 phase2->p1 phase4 Phase 4: Evaluation phase3->phase4 Post-Treatment phase4->phase2 Continue Monitoring end Program Success: Low/Zero Population phase4->end Population Eradicated p2 p1->p2 Threshold Not Met p3 p2->p3 p3->phase1

Discussion and Key Considerations

  • Lure Specificity and Limitations: this compound is highly specific to male Medflies. This specificity is a strength but means it will not attract females or other pest species. A complete monitoring system may require additional lures.
  • Mating Enhancement vs. Attraction: Note that while TML is a powerful attractant, exposure does not necessarily enhance the mating competitiveness of male Medflies. In contrast, other plant-based oils like Tea Tree Oil (TTO) have been shown to significantly boost male mating success, even though they are less attractive from a distance [2]. This presents a potential trade-off: TML for trapping and TTO for SIT enhancement.
  • Resistance and Environmental Factors: While no widespread resistance to TML has been reported, continuous monitoring is advised. Climate change can alter insect pest biology and ecology, potentially affecting the efficacy and seasonal use patterns of attractants like TML [4].

Conclusion

Integrating this compound traps into AW-IPM provides a robust, quantitative foundation for managing Medfly populations. The protocols outlined for trapping and SIT evaluation, supported by structured data collection and analysis, enable researchers and pest management professionals to make data-driven decisions. Combining the long-range attraction of TML with the mating enhancement properties of other compounds like TTO represents a promising frontier for optimizing Medfly control strategies.

References

Comprehensive Application Notes and Protocols: Using Trimedlure for Detection of Incipient Medfly Populations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Medfly Threat and Trimedlure Detection

The Mediterranean fruit fly (medfly, Ceratitis capitata) represents one of the most significant threats to global fruit production, with demonstrated capability to infest over 300 different plant species worldwide. As a highly invasive species originating from Afrotropical regions, medfly has successfully established populations across tropical, subtropical, and temperate regions, causing extensive agricultural damage and triggering costly eradication programs. The economic impact of medfly infestation necessitates early detection of incipient populations when eradication remains feasible and cost-effective. This compound (TML), a synthetic male-specific attractant, has emerged as the gold standard for medfly detection programs due to its potent attraction properties, enabling the capture of male medflies at very low population densities. These application notes provide detailed protocols for optimizing this compound-based detection systems, interpreting capture data, and implementing effective surveillance programs for researchers and agricultural professionals.

The critical importance of early detection systems stems from the exponential growth potential of medfly populations once established. Research indicates that traditional Integrated Pest Management (IPM) paradigms that rely on monitoring-based thresholds often fail because they "alert the farmer too late" when "the medfly population enters the phase of exponential growth" [1]. This fundamental limitation of conventional approaches underscores the necessity of sensitive detection systems capable of identifying overwintering populations before they reach economically damaging levels. Preemptive detection targeting sparse medfly populations before they become easily detectable represents a paradigm shift in medfly management strategy [1].

Materials and Trap Specifications

Trap and Lure Specifications
  • Jackson Trap: The standard Jackson trap is widely employed for this compound-baited medfly monitoring. This plastic trap typically features a sticky insert for capturing attracted flies and a protected compartment for lure placement. The design ensures that attracted males remain captured while protecting the lure from environmental degradation.

  • This compound Dispensers: Commercial this compound is typically impregnated into polymeric dispensers that regulate the release rate of the volatile compound. These dispensers should be replaced according to manufacturer recommendations, generally every 4-8 weeks depending on environmental conditions, with more frequent replacement required in high-temperature environments.

  • McPhail Trap: While primarily used for food-based attractants targeting females, the McPhail trap can be deployed in parallel with this compound-baited traps to provide complementary population data, particularly when female detection is prioritized for population assessment [2].

Additional Equipment
  • Data Collection Sheets: Standardized forms for recording capture counts, trap coordinates, collection dates, and environmental conditions.
  • GPS Equipment: For precise mapping of trap locations and facilitating relocating traps in diverse landscapes.
  • Protective Gear: Disposable gloves for handling lures and traps to prevent contamination.
  • Cool Storage: Transport containers for maintaining lure potency before deployment.

Table 1: Trap Types and Their Specifications for Medfly Detection

Trap Type Target Sex Attractant Advantages Limitations
Jackson Male This compound High specificity for males, standardized design Does not capture females
McPhail Both (primarily female) Food-based (e.g., yeast solutions) Captures females, provides additional population data Lower specificity, requires maintenance
Tephri Both Various attractants Adaptable for different bait types Less standardized for this compound

Trapping Protocols and Procedures

Trap Deployment Strategy

The strategic placement of this compound-baited traps requires careful consideration of both biological factors and environmental variables known to influence medfly behavior and trap efficacy. The following systematic approach ensures optimal detection sensitivity:

  • Habitat Prioritization: Place traps in areas with known host plants, particularly citrus orchards, which demonstrate higher recapture rates (7.4% for females) compared to non-host trees (3.0% for females) [2]. Mixed fruit orchards with sequential ripening patterns provide resources for medfly populations throughout the growing season and should be prioritized for monitoring.

  • Elevation Considerations: Account for altitudinal effects on medfly phenology, as population activity at higher elevations (600m) may commence 15 days later than in coastal areas (5m) [3]. Deployment schedules should be adjusted accordingly, with lowland traps activated first and highland traps following after approximately two weeks.

  • Spatial Distribution: Establish trapping grids with density of 10 traps per 2.59 km² (1 mi²), as research indicates this density provides effective detection coverage for low-density populations [4]. In high-risk areas or during eradication programs, consider increasing density to 20 traps per 2.59 km².

  • Placement Specifications: Position traps within the canopy shade at 2-3 meters height, oriented to avoid direct sunlight exposure which can accelerate lure degradation and reduce efficacy. Secure traps firmly to prevent wind displacement while maintaining accessibility for monitoring.

Trap Monitoring and Maintenance
  • Monitoring Frequency: Service traps at regular 7-14 day intervals during active seasons, with intervals extended to 21-28 days during winter months or in cooler climates when medfly activity is reduced.
  • Lure Replacement: Replace this compound dispensers according to manufacturer specifications, typically every 4 weeks in warm conditions (>25°C) and every 6-8 weeks in cooler conditions (<25°C).
  • Data Recording: Document captures by sex (when identifiable), count, trap location, collection date, and environmental conditions at time of collection.
  • Quality Control: Implement a trap rotation system to ensure even wear and replace damaged components promptly to maintain detection efficiency.

The following workflow diagram illustrates the complete trapping protocol from planning through data analysis:

START Program Planning A Site Assessment: Identify host plants and high-risk areas START->A B Trap Grid Design: 10 traps per 2.59 km² A->B C Trap Deployment: Place in canopy shade at 2-3m height B->C D Regular Monitoring: 7-14 day intervals Record environmental data C->D E Lure Maintenance: Replace every 4-8 weeks based on temperature D->E F Data Collection: Count captures Document conditions E->F G Data Analysis & Population Assessment F->G G->B  Optimize Grid H Management Decision G->H H->D  Continue Monitoring END Program Evaluation & Adjustment H->END

Factors Influencing Trapping Efficacy

Environmental and Biological Factors

Trapping efficacy for medfly is influenced by a complex interaction of environmental conditions and biological factors that must be considered when interpreting capture data. Understanding these variables is essential for accurate population assessment and avoiding both false negatives and overestimation of population density:

  • Temperature Effects: Ambient temperature significantly influences both medfly activity and lure performance. Research demonstrates that recapture rates increase with higher ambient temperatures, with warm conditions enhancing fly mobility and lure evaporation rates [2]. However, this relationship is complicated by thermal acclimation history - adults acclimated to lower temperatures (15°C) or outdoor conditions show higher recapture rates compared to those acclimated to warmer conditions (30°C) [2]. This suggests that cold-acclimated flies may be more responsive to this compound or more active in seeking resources, potentially skewing population estimates if not considered.

  • Host Plant Presence: Trap placement relative to host plants significantly affects capture rates. Studies show recapture rates of 25.8% for males and 7.4% for females when traps are placed on host trees (citrus), compared to 25.5% for males and 3.0% for females on non-host trees [2]. The presence of ripening or ripe fruit further enhances trap captures, with population peaks correlating with fruit availability of late stone fruits and citrus [3].

  • Seasonal and Altitudinal Patterns: Medfly population dynamics exhibit strong seasonal patterns influenced by elevation. In Mediterranean climates, adult captures typically begin in May, peak in mid-summer and mid-autumn, and cease by January [3]. Coastal areas (5m elevation) detect adults approximately 15 days earlier than highland areas (600m elevation), and the active flight period decreases from 8 months at low elevations to just 4 months at high elevations [3].

  • Fly Physiological Status: The physiological condition of medflies affects their responsiveness to this compound. Studies indicate that wild-like flies exhibit different trapping probabilities compared to mass-reared, sterilized males typically used in sterile insect technique (SIT) programs [4]. This distinction is critical for detection programs, as trapping systems optimized for mass-reared flies may not accurately reflect wild population densities.

Table 2: Factors Affecting this compound Trapping Efficacy and Management Implications

Factor Category Specific Factor Effect on Trapping Management Consideration
Environmental Temperature Higher temperatures increase recapture rates Adjust interpretation based on seasonal conditions
Host Plant Presence 2.5x higher female capture on host trees Prioritize trap placement in host trees
Elevation 15-day delay in detection at 600m vs 5m Stagger deployment timing by elevation
Biological Thermal Acclimation Cold-acclimated flies show higher recapture Cold conditions may overestimate population size
Fly Type Wild flies show different response than mass-reared Use wild-type flies for system calibration
Population Density Capture probability decreases with distance Higher density grids for low populations
Operational Trap Density 10 traps/2.59km² detects populations >2000 males Increase density for lower detection thresholds
Lure Age Efficiency decreases after 4-8 weeks Establish strict lure replacement schedule
Distance-Dependent Capture Probability

The probability of capturing medflies in this compound-baited traps exhibits strong distance-dependent patterns that must be considered when designing trapping grids and interpreting capture data. Research conducted in residential areas of Oahu, Hawaii, revealed several critical findings:

  • Rapid Decrease with Distance: Capture rates decline significantly as distance from release points increases, with average capture probabilities dropping from approximately 10.8% at 25 meters to just 0.8% at 200 meters from the trap location [4]. This underscores the importance of appropriate trap density to ensure adequate coverage.

  • Habitat-Specific Variation: The rate of decrease in capture probability varies with habitat characteristics. The study found that one urban location (M2) showed a significantly different pattern from the other three test locations, highlighting the need for site-specific calibration of trapping systems based on local environmental conditions [4].

  • Detection Sensitivity Modeling: Based on distance-dependent capture probabilities, researchers have estimated that a trapping grid of 10 TML-baited traps per 2.59 km² can achieve near-certain detection of populations exceeding approximately 2000 male medflies within a single generation [4]. For lower population densities, either increased trap density or supplemental detection methods are recommended.

Data Interpretation and Population Assessment

Thresholds and Decision Framework

Accurate interpretation of this compound capture data requires understanding the relationship between trap catches and actual population densities, considering the numerous factors known to influence trapping efficacy. The following framework supports evidence-based decision making:

  • Detection Thresholds: The first capture of wild medflies should trigger enhanced surveillance regardless of count, as even single captures may indicate establishing populations. Historical analysis suggests that detection typically occurs when populations reach approximately 2000 males in areas with standard trapping density of 10 traps per 2.59 km² [4].

  • Population Estimation: Convert trap captures to population estimates using distance-dependent probability models that account for local habitat characteristics. The model P(d) = 1 / (1 + e^(a + b×d)), where d is distance, with parameters varying by habitat (e.g., a = -1.446, b = 0.038 for residential areas) [4], can be applied to estimate total population size from capture data.

  • Action Thresholds: Implement a tiered response system:

    • Level 1 (1-5 flies/trap/week): Enhance monitoring frequency and density
    • Level 2 (6-15 flies/trap/week): Implement population suppression measures
    • Level 3 (>15 flies/trap/week): Initiate full eradication protocols
  • Temporal Analysis: Monitor capture trends over time rather than relying on single data points. Consistent increases over 2-3 monitoring periods indicate population growth requiring intervention, while isolated captures may represent transient individuals.

The following decision pathway outlines the recommended process for responding to medfly captures:

START Medfly Capture Detected A Confirm Identification & Count Level START->A B Single Fly Capture A->B C Low Capture (1-5 flies/trap/week) A->C D High Capture (>5 flies/trap/week) A->D E Initiate Delimitation Survey B->E F Increase Monitoring: Double trap density 7-day intervals C->F G Implement Suppression: Bait applications Fruit stripping D->G E->F F->G H Activate Eradication: SIT releases Quarantine measures G->H I Evaluate Program Effectiveness H->I I->F  Ongoing suppression  required J Return to Standard Monitoring I->J

Accounting for Sampling Biases

The interpretation of this compound trapping data must consider several inherent sampling biases that can affect population assessments:

  • Seasonal Bias: Trapping efficacy varies seasonally due to temperature effects and fly physiological status. Cold acclimation similar to early spring conditions may overestimate population size, while late-season trapping may underestimate it due to reduced activity [2]. Adjust population estimates using temperature-dependent correction factors.

  • Sex-Based Limitations: As this compound primarily attracts male medflies, trap captures do not directly reflect female population density, which is more directly linked to crop damage potential. Supplement this compound trapping with female-targeted traps (e.g., food-baited McPhail traps) for comprehensive population assessment, particularly when making control decisions [2].

  • Habitat-Based Variation: Recognize that trapping efficiency differs between habitat types. Residential areas may show different distance-capture relationships compared to agricultural settings [4]. Develop habitat-specific baselines through mark-release-recapture studies in local conditions.

Advanced Implementation Considerations

Program Design and Optimization

For large-scale detection programs targeting incipient medfly populations, several advanced considerations enhance system effectiveness:

  • Trap Density Optimization: Based on distance-dependent capture probability studies, the standard density of 10 traps per 2.59 km² provides detection certainty only for populations exceeding approximately 2000 males [4]. For lower detection thresholds (e.g., <500 males), increase density to 20-30 traps per 2.59 km², particularly in high-risk areas such as commercial fruit production zones and urban areas with abundant host plants.

  • Habitat-Specific Deployment: Adjust trap placement strategies based on landscape characteristics. In mixed fruit production areas, prioritize traps in citrus orchards, which demonstrate the highest capture rates [3]. In residential areas, focus on properties with fruit trees and consider higher densities in neighborhoods with limited backyard sanitation.

  • Temporal Phasing: Implement elevation-specific deployment schedules, activating lowland traps (0-100m) in early spring, mid-elevation traps (100-300m) 2-3 weeks later, and highland traps (>300m) after 4-5 weeks [3]. This phasing aligns with observed phenological patterns across elevations.

Specialized Detection Scenarios
  • Eradication Program Verification: Following eradication efforts, maintain elevated trap densities (2-3× standard) for at least three generations post-last capture to verify success. Incorporate genetic analysis of captured flies to distinguish potential new introductions from residual populations.

  • Low-Population Detection: For detecting incipient populations at the establishment threshold, implement "sentinel" trapping grids with 3-4× standard density around high-risk introduction points (ports, fruit markets, waste disposal sites). These grids should be monitored at 7-day intervals year-round.

  • Wild vs. Sterilized Fly Discrimination: In areas implementing Sterile Insect Technique (SIT), incorporate genetic markers or morphological indicators to distinguish wild from released sterilized flies in traps. This distinction is critical for accurate population assessment and program evaluation.

Conclusion and Recommendations

This compound remains an essential tool for medfly detection, but its effectiveness depends on appropriate implementation and interpretation within the context of local conditions. The protocols outlined in these application notes provide a scientifically-grounded framework for designing, implementing, and maintaining effective surveillance programs. Key recommendations include:

  • Implement trap density of 10-20 traps per 2.59 km² based on program objectives and risk tolerance, with higher densities in critical areas.
  • Account for environmental and biological factors known to influence trapping efficacy, particularly temperature, host presence, and elevation.
  • Develop habitat-specific interpretation guidelines using local calibration data where possible.
  • Integrate this compound trapping with female-targeted monitoring for comprehensive population assessment.
  • Adopt a preemptive approach targeting sparse overwintering populations before detectable levels are reached, moving beyond traditional threshold-based paradigms.

Effective medfly detection requires recognizing that trapping data reflect not only population density but also the interaction of multiple environmental, biological, and operational factors. By implementing these evidence-based protocols and maintaining rigorous monitoring standards, researchers and pest management professionals can significantly enhance early detection capabilities and protect agricultural resources from this significant invasive pest.

References

combination of Trimedlure with toxicants like malathion or DDVP

Author: Smolecule Technical Support Team. Date: February 2026

Toxicant Profiles: Malathion and DDVP

The table below summarizes key characteristics of malathion and DDVP (dichlorvos) to provide context for their potential use in toxicant combinations.

Property Malathion DDVP (Dichlorvos)
Chemical Class Organophosphate (OP) insecticide [1] Organophosphate (OP) insecticide [2]
Primary Mode of Action Inhibition of acetylcholinesterase (AChE), leading to neurotransmitter accumulation and nervous system failure [1]. Inhibition of acetylcholinesterase (AChE) [2].
Metabolite of Concern Malaoxon (more toxic oxidative metabolite) [1] --
Key Subchronic Toxicity Findings (Mice) Alters liver metabolism of glucose, fats, and proteins; disrupts energy metabolism and oxidative balance [2]. Alters liver metabolism; shows greater reactivity and combined toxicity when mixed with malathion [2].
Evidence of DNA Interaction Can induce single-stranded segments and thermolabile regions in DNA in vitro, though less reactive than DDVP [3]. Alkylates DNA (e.g., forming 7-methylguanine), leading to depurination and chain scissions; more kinetically reactive than malathion [3].
Endocrine Disruption (Rats) Can damage spermatogenesis, potentially via direct cytotoxic effects rather than solely through hormone level changes [4]. Can damage spermatogenesis, potentially via direct cytotoxic effects [4].

Proposed Experimental Workflow for Combination Studies

Based on the gathered information, the following workflow outlines a systematic approach to develop and test a combination of Trimedlure with malathion or DDVP. This diagram maps the key stages from hypothesis formulation to data analysis.

G Start Define Research Objective A Formulate Test Hypothesis (e.g., Synergistic Toxicity) Start->A B Prepare Test Formulations (Purity, Solvents, Ratios) A->B C In Vitro Screening (AChE Inhibition, Cell Viability) B->C D In Vivo Validation (Subchronic Toxicity, Metabonomics) C->D E Field Efficacy & Safety (Trap Catch, Non-target Exposure) D->E F Data Analysis & Reporting E->F

Stage 1: Formulate Test Hypothesis

Define a clear, testable hypothesis. For example: "Combining this compound with a sub-lethal dose of malathion/DDVP will result in synergistic toxicity, leading to enhanced mortality of the target pest species compared to either agent alone."

Stage 2: Prepare Test Formulations
  • Active Ingredients: Source high-purity standards of this compound, malathion, and DDVP. Note that malathion's toxicity can be influenced by its purity [1].
  • Solvents: Select appropriate solvents (e.g., acetone, dimethyl sulfoxide) that do not interfere with biological activity or the physical properties of the bait.
  • Formulation Ratios: Prepare a range of mixtures. A critical parameter is the ratio of attractant to toxicant. For instance, initial screens could test toxicant concentrations that are 1%, 10%, and 50% of the standard LC50 (median lethal concentration) value, combined with a fixed, optimal dose of this compound.
Stage 3: In Vitro Screening Protocols

Before proceeding to live insects, these assays can provide rapid feedback.

  • Acetylcholinesterase (AChE) Inhibition Assay

    • Objective: Quantify the inhibitory potency of the toxicants, alone and in combination.
    • Method: Use a modified Ellman's method. Prepare a solution of AChE (e.g., from electric eel or fly head homogenate). Incubate the enzyme with different concentrations of malathion, DDVP, or their mixtures with this compound for a fixed time. Add the substrates acetylthiocholine and DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) and measure the production of the yellow anion 2-nitro-5-thiobenzoate at 412 nm.
    • Data Analysis: Calculate IC50 values and use isobologram analysis or the Combination Index method to determine synergistic, additive, or antagonistic effects.
  • Cytotoxicity and DNA Interaction Screening

    • Objective: Assess non-neural cellular damage and genotoxic potential.
    • Method (DNA Property Changes): Based on the study by [3], incubate calf thymus DNA with the test compounds. Use Derivative Pulse Polarography (DPP) to detect early formation of single-stranded segments and thermolabile regions. For more pronounced effects, use viscometry and thermal denaturation curves.
    • Method (Cell Viability): Use insect cell lines (e.g., Sf9) and assess viability via MTT or Alamar Blue assays after 24-48 hour exposure to the formulations.
Stage 4: In Vivo Validation Protocols

These studies are crucial for understanding the effects on a whole organism.

  • Subchronic Toxicity Study Design

    • Model Organism: Adult insects (e.g., fruit flies) or other target pests.
    • Dosing: Expose groups to controlled doses of the formulations via feeding, contact, or inhalation (for aerosols) over 7-21 days. Include control groups (untreated, attractant-only, toxicant-only).
    • Endpoint Monitoring: Record daily mortality. At study termination, collect survivors for tissue analysis.
  • Metabonomic Analysis of Toxicity

    • Objective: To understand the comprehensive metabolic disturbances caused by the toxicants, as demonstrated in [2].
    • Tissue/Serum Collection: At the end of the in vivo study, collect hemolymph (analogous to serum) and tissues like the fat body or liver (hepatopancreas in insects).
    • Sample Preparation: For 1H-NMR spectroscopy, prepare serum/hemolymph by mixing with deuterated phosphate buffer and centrifuging. For tissue, perform metabolite extraction using a methanol-chloroform-water protocol.
    • Data Acquisition and Analysis: Acquire 1H-NMR spectra. Use multivariate statistical analysis (e.g., PCA, PLS-DA) on the spectral data to identify significant changes in metabolite levels (e.g., lactate, glucose, lipids, amino acids), which indicate disruptions in energy metabolism, oxidative stress, and liver function.
Stage 5: Field Efficacy and Safety Testing
  • Objective: Evaluate the performance of the optimized formulation in a real-world setting.
  • Trap Design and Placement: Use standard traps baited with the this compound-toxicant combination. Place them in a randomized block design in the target area.
  • Data Collection: Monitor trap catches over time to compare attractiveness and lethality against control traps. Critically, assess potential exposure to non-target insects and the environment, adhering to guidelines like those emerging from the U.S. Fish and Wildlife Service's biological opinion on malathion [5].

Critical Safety and Regulatory Considerations

  • Personal Protective Equipment (PPE): When handling concentrated toxicants, use nitrile gloves, lab coat, safety goggles, and a respirator approved for organic vapors. Work within a certified chemical fume hood.
  • Environmental Hazard: Malathion and DDVP are highly toxic to bees, aquatic invertebrates, and fish [5]. Formulations must be designed to minimize environmental release and non-target exposure.
  • Regulatory Status: Be aware that the use of malathion is subject to national restrictions and ongoing legal challenges due to its risks to endangered species [5]. Any development must align with the latest regulations from agencies like the EPA and FDA.

References

Application Notes: Optimizing Trimedlure Trap Placement for Mediterranean Fruit Fly Surveillance

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Introduction

The Mediterranean fruit fly (medfly), Ceratitis capitata, is a highly destructive polyphagous pest threatening fruit production globally [1]. Its detection primarily relies on trapping systems baited with the male-specific attractant, Trimedlure (TML) [2] [3]. Effective surveillance is the cornerstone of control and eradication programs, enabling early detection and prompt management actions that prevent widespread establishment and economic loss [2]. These application notes provide detailed protocols for the strategic placement and maintenance of this compound-baited traps, integrating factors such as topography and host presence to maximize surveillance efficiency.

2.0 Understanding the Tool: this compound Plugs and Traps

2.1 this compound Formulations this compound is a synthetic attractant, typically dispensed from solid polymeric plugs. These plugs are designed to reduce the high volatility of the liquid form, thereby extending its effective field longevity [3].

2.2 Standardized Traps The Jackson trap is the standard device used for medfly surveillance with this compound [2] [3]. It is a white, delta-shaped (triangular) trap made of waxed paper, with a sticky insert coated in adhesive to capture flies and a perforated basket to hold the lure.

3.0 Strategic Placement: Key Environmental and Topographical Factors

While the search results lack specific spacing guidelines for different elevations, they highlight critical factors that must inform placement strategies.

3.1 Influence of Elevation and Topography Research shows that medfly population dynamics and phenology are strongly regulated by elevation [1].

  • Population Delay: Adult medfly captures in semi-mountainous highlands (e.g., 600 m) can commence up to 15 days later and cease earlier than in coastal lowlands (e.g., 5 m) [1].
  • Capture Probability: The probability of detecting medflies decreases significantly as elevation increases. One study found a 4% decrease in total captures for every 10 m increase in elevation [1].
  • Practical Implication: Surveillance programs in topographically diverse regions must account for these phenological shifts. Trap servicing schedules in higher elevation areas should be aligned with the later and shorter activity period of the medfly.

3.2 Host Presence and Availability Medfly is polyphagous, and its populations surge in response to the ripening of key host fruits [1].

  • Seasonal Peaks: Trap captures typically peak during the ripening periods of major hosts. In mixed orchards, two primary peaks are often observed: one during the stone fruit season and a second, more pronounced peak during the citrus season [1].
  • Placement Priority: Traps should be placed preferentially on host trees. Within a host tree, traps should be situated in a shaded, leafy part of the mid-canopy, as this mimics the natural resting and lekking sites of male medflies. Avoid placing traps on the exterior, sun-exposed parts of the canopy.

4.0 Experimental Protocols for Field Evaluation

4.1 Protocol: Comparing this compound Plug Longevity This protocol is adapted from multiple field studies to assess the effective field life of different TML formulations [2] [3].

  • Objective: To determine the field longevity and attractiveness of this compound plugs over time.
  • Materials:
    • Jackson traps
    • This compound plugs (e.g., 2g, 3g, 4g loadings)
    • Fresh liquid this compound (2mL) and cotton wicks (as a control)
    • GPS unit or detailed maps for geolocation
    • Data sheets for recording captures
  • Methodology:
    • Site Selection: Choose a site with known medfly activity, such as a mixed fruit orchard or coffee field.
    • Experimental Design: Deploy traps in a randomized complete block design. Each block should contain one trap for each treatment (e.g., fresh liquid control, fresh plug, plugs aged for 2, 4, 6, 8, 10, and 12 weeks).
    • Trap Placement: Suspend traps from tree branches at a height of 1.5-2.5 meters, in a shaded location within the canopy. Maintain a minimum distance of 20-30 meters between traps to avoid interference.
    • Aging and Data Collection: Prior to the study, age the designated plugs in the field for the required durations. For each trapping period (e.g., weekly), conduct a single release of marked sterile male medflies (approx. 40,000) or monitor wild populations. Check all traps 24 hours post-release and record the number of males captured per trap.
    • Statistical Analysis: Compare male captures between treatments using analysis of variance (ANOVA) or generalized linear models (GLM). A plug is considered effective if it captures a statistically similar number of males as the fresh liquid control (p > 0.05).

4.2 Protocol: Assessing Placement Strategies in Different Elevations

  • Objective: To evaluate the optimal timing and placement density for traps across an elevational gradient.
  • Materials: (As above, with additional temperature data loggers).
  • Methodology:
    • Transect Establishment: Establish monitoring transects at several distinct elevations (e.g., 0-100m, 100-300m, 300-500m, >500m).
    • Standardized Deployment: Place a standardized number of traps per hectare at each elevational band, using the same lure type and age (e.g., fresh 2g plugs).
    • Monitoring: Service traps weekly and record the number of male medflies captured.
    • Data Collection: Record the date of first capture, peak captures, and the date of last capture at each elevation. Correlate this activity with local temperature data.
    • Analysis: Use statistical models (e.g., logistic regression) to analyze how elevation and temperature affect the probability of first capture and overall capture rates.

5.0 Workflow for Deployment and Data Management The following diagram illustrates the integrated workflow for planning, executing, and analyzing a medfly trapping study.

Start Study Planning and Site Assessment A Define Objectives and Scope Start->A B Identify Topographic Transects and Host Availability A->B C Select this compound Formulation and Determine Trap Density B->C D Field Deployment C->D E Place Traps in Shaded Canopy at Strategic Elevations D->E F Secure and Mark Trap Locations with GPS E->F G Document Deployment Conditions F->G H Routine Monitoring & Maintenance G->H I Service Traps at Scheduled Intervals (e.g., 6-8 weeks) H->I J Record Captures and Replace Sticky Inserts/Plugs as Needed I->J K Inspect for Damage or Contamination J->K L Data Analysis & Reporting K->L M Collate and Analyze Capture Data L->M N Evaluate Lure Longevity and Elevation-Based Patterns M->N O Publish Findings and Update Operational Protocols N->O

6.0 Summary of this compound Plug Performance Data The table below summarizes key findings from recent field studies on this compound plug longevity, which is critical for planning servicing intervals.

This compound Dispenser Effective Longevity (Weeks) Key Findings Source
2g Polymeric Plug 6-8 weeks Captures were statistically similar to fresh liquid lure for up to 6 weeks; significant reduction in captures after 8 weeks of aging. [2] [3]
3g Polymeric Plug 6-8 weeks (inconsistent at 8 weeks) Generally performed as well as a fresh 2g plug for up to 8 weeks in some trials, but not others. Not consistently better than 2g plugs for extending service intervals. [2]
4g Polymeric Plug >12 weeks (historical data) Early studies showed effectiveness beyond 12 weeks, but this formulation was not adopted as standard, likely due to cost and operational factors. [2]
2mL Liquid on Wick 2-4 weeks High volatility leads to rapid loss of attractiveness; not suitable for long-term monitoring programs. [3]

Key Recommendations for Professionals

  • Adhere to a 6-8 Week Servicing Interval: Based on consistent evidence, 2g this compound plugs should be replaced every 6 to 8 weeks to maintain maximum attractancy [2] [3].
  • Prioritize Trap Placement in Host Trees: Focus surveillance efforts on areas with ripe or ripening host fruit, especially citrus, which supports high population densities and can lead to a pronounced autumn capture peak [1].
  • Account for Elevation in Program Timing: Initiate and conclude trapping programs later in higher elevation areas. Adjust inspection schedules to reflect the delayed and compressed medfly activity period in these regions [1].
  • Implement an Assessment-Based Approach: Move beyond rigid, fixed-interval trap spacing. Use knowledge of host presence, topography, and historical activity data to place traps strategically in "comfort zones" where flies are most likely to congregate [1] [4].

References

monitoring medfly populations with Trimedlure baited traps

Author: Smolecule Technical Support Team. Date: February 2026

Trimedlure and Target Pest Profile

Attractant: this compound is a synthetic parapheromone highly attractive to male Mediterranean fruit flies (Ceratitis capitata) [1]. It is typically deployed in dispensers within specific traps.

Pest Significance: The medfly is a major invasive pest capable of infesting over 350 different plant species, causing severe economic damage to fruit crops worldwide [1]. Efficient trapping is vital for its detection, monitoring, and the establishment of pest-free zones [1].

Factors Influencing Trapping Efficacy

Recent research indicates that trapping efficacy is not static but is influenced by a combination of biological and environmental factors. Understanding these is crucial for interpreting trap data accurately.

The table below summarizes the key factors identified:

Factor Effect on Trapping Efficacy Key Findings
Fly Sex Strongly biased This compound primarily attracts male flies. One study reported recapture rates of 25.5% for males compared to only 3.0% for females in non-host trees [1].
Thermal Acclimation Significant impact Adults acclimated to lower temperatures (15°C) or outdoor conditions showed higher recapture rates. Cold acclimation may lead to overestimation of population size in early spring [1].
Ambient Temperature Strong positive correlation Higher ambient temperatures result in higher recapture rates, potentially due to increased fly activity and higher lure evaporation rates [1].
Trap Placement (Host Plant) Improves efficacy Trap placement on host plants (e.g., Citrus) significantly improves recapture rates compared to non-host trees (e.g., olive trees) [1].
Season/Climate Varies with season Trapping efficacy can be skewed by season: cold conditions (early spring) may overestimate populations, while late-season trapping may underestimate them [1].

Trap Deployment and Spatial Design Strategies

The strategic placement of traps is as important as the attractant itself. A novel approach to delimiting trapping grids can improve efficiency and cost-effectiveness.

Conventional Trapping Design
  • Trap Type: Jackson traps are commonly used with this compound dispensers [1].
  • Density: The official medfly plan in the U.S. involves a high-density grid, for example, a 14.5 km square with 1,700 traps [2].
Novel Core-and-Perimeter Design

Recent research proposes a more efficient "core-and-perimeter" (C&P) design to address the inefficiencies of fully trapped (FT) square grids [2]. The workflow below illustrates this design and its advantages.

Start Start: Initial Detection DefineCore Define Core Area Start->DefineCore PlaceCoreTraps Place High-Density Traps DefineCore->PlaceCoreTraps SetPerimeter Set Perimeter Boundary PlaceCoreTraps->SetPerimeter PlacePerimeterTraps Place Perimeter Traps SetPerimeter->PlacePerimeterTraps Outcome1 Outcome: No captures in perimeter PlacePerimeterTraps->Outcome1 Outcome2 Outcome: Captures in perimeter PlacePerimeterTraps->Outcome2 Conclude1 Conclude: Population contained Outcome1->Conclude1 Conclude2 Conclude: Population has spread Expand grid accordingly Outcome2->Conclude2

Diagram: Core-and-Perimeter Trapping Design Workflow

  • Core Area: Centered on the initial detection point (epicenter) with a cluster of traps to confirm the pest's presence and estimate local population density [2].
  • Perimeter: A ring of traps placed at a calculated distance from the core (e.g., 500m or more, based on known dispersal limits). The primary goal of these traps is to remain empty, providing direct evidence that the population is contained [2].

This design offers two key advantages over fully trapped grids:

  • Cost Efficiency: It drastically reduces the number of traps needed and associated servicing costs. One simulation showed an 86% cost reduction compared to a standard FT design [2].
  • Clear Delimitation: It provides unambiguous evidence of population boundaries. A lack of captures in the perimeter confirms containment, while a capture signals the need to expand the management area [2].

Practical Application Protocol

Here is a step-by-step protocol for implementing a medfly monitoring program using this compound.

Materials
  • Jackson traps or similar [1].
  • This compound dispensers.
  • Data loggers (for recording temperature at trapping sites, optional but recommended).
  • GPS unit, data sheets, and maps.
Step-by-Step Procedure
  • Planning the Grid:

    • Determine the objective: detection, delimitation, or population monitoring.
    • For delimitation of a new outbreak, consider using the Core-and-Perimeter design [2].
    • For general monitoring, space traps uniformly according to local regulatory guidelines (e.g., 1-2 traps per km²).
  • Trap Placement:

    • Place traps on host plants, preferably Citrus trees, whenever possible [1].
    • Hang traps in a shaded location within the tree canopy, 2-3 meters above the ground [1].
  • Trap Servicing:

    • Replace this compound dispensers according to the manufacturer's instructions (typically every 4-13 weeks, depending on formulation and temperature).
    • Check traps weekly for captures. Record the number of male medflies and any non-target insects.
    • Clean traps regularly to remove dead insects and debris that could reduce attractiveness.
  • Data Recording and Interpretation:

    • Record capture data along with daily maximum and minimum temperatures.
    • Critically interpret data in the context of seasonal conditions. Be aware that recapture rates (and thus perceived population size) are strongly influenced by temperature and the flies' thermal history [1].
    • A spike in captures following a warm period may reflect increased trap efficacy rather than a true population explosion.

Key Recommendations for Researchers

  • Account for Thermal History: When designing mark-release-recapture experiments, the acclimation temperature of test flies will significantly impact results. Standardize or carefully report these conditions [1].
  • Adapt to Seasonality: Understand that trapping data from early spring (after cooler periods) may overestimate the breeding population, while data from late summer may underestimate it [1].
  • Validate with Wild Flies: Laboratory-adapted strains may have different genetic and symbiotic profiles than wild populations, which could affect their trapping response. Use "wildish" (recently colonized) flies for the most realistic efficacy trials [3].

Limitations and Considerations

  • Male-Specific Attraction: this compound does not attract females. To assess the fruit-damaging segment of the population and overall reproduction potential, a parallel monitoring system using female-targeted attractants (e.g., food-based lures) is necessary [1].
  • Temperature Dependency: The strong positive correlation between temperature and recapture rates means that trap data is not a direct absolute measure of population size but must be viewed as a temperature-influenced index [1].

References

best practices for Trimedlure trap inspection and data handling

Author: Smolecule Technical Support Team. Date: February 2026

Traditional Trap Inspection & Lure Longevity

For decades, Mediterranean fruit fly (medfly) detection has relied on traps baited with Trimedlure (TML), a male-specific attractant. Effective monitoring requires strict adherence to protocols for lure replacement and trap inspection.

Lure Replacement Schedule

The cornerstone of effective monitoring is a disciplined lure replacement schedule. Current guidelines are based on the longevity of solid polymeric TML plugs, which have superseded liquid formulations due to their longer effective life [1].

| Lure Type | Effective Longevity (Weeks) | Replacement Guideline | Key Supporting Evidence | | :--- | :--- | :--- | :--- | | TML Plug (2 g) | 6-8 weeks | Replace at 6-8 weeks; 8 weeks may be feasible in cooler climates, but 6 weeks is conservative for warm areas [1]. | Florida field tests: No significant reduction in catch for plugs aged ≤6 weeks; significant reduction after 8 weeks [1]. | | TML Plug (3 g) | ≥8 weeks | Replace at 8-10 weeks; longer lifespan than 2 g plugs [1]. | Hawaiian trials: 3 g plugs remained more effective than 2 g plugs at longer weathering intervals [1]. | | TML Liquid (2 mL on wick) | 2-4 weeks | Replace at 4 weeks; highly volatile, shortest longevity [1]. |

Established Field Inspection Protocol

The following workflow outlines the core steps for maintaining a TML-baited trap network using traditional methods. Adherence to this protocol ensures consistent data quality.

Traditional_Inspection_Workflow Start Start Inspection Cycle Deploy Deploy/Refresh Trap - Use fresh TML plug - Record date/location Start->Deploy FieldVisit Weekly Field Visit Deploy->FieldVisit CheckTrap Inspect Trap Contents FieldVisit->CheckTrap CountID Count and Identify Captures - Record medfly counts - Note bycatch CheckTrap->CountID  Insects present CheckLureAge Check Lure Age CheckTrap->CheckLureAge  No insects CountID->CheckLureAge ReplaceLure Replace TML Plug if age ≥ 6 weeks CheckLureAge->ReplaceLure  Age ≥ threshold SubmitData Submit Data to Central Database CheckLureAge->SubmitData  Age < threshold ReplaceLure->SubmitData Analyze Analyze Data for Population Trends SubmitData->Analyze End End Cycle Analyze->End

Procedure Details:

  • Trap Deployment and Maintenance: Use Jackson or similar traps with a sticky insert [1] [2]. Secure a fresh TML plug in the provided basket. Deploy traps in the field (e.g., in tree canopies about 2 meters high) and record the GPS location, deployment date, and lure ID.
  • Weekly Inspection and Data Recording: Visits are typically weekly. Carefully remove the sticky insert and count the number of male medflies captured. Accurately distinguish medflies from other insects (bycatch). Record the count on a standardized data sheet along with trap ID and inspection date.
  • Lure Management: Track the age of each lure in the field. Adhere to the replacement schedule, erring on the side of caution in warm climates where TML volatilizes more quickly [1].

Emerging Practices: Smart Traps and Automated Data Handling

Manual inspection is labor-intensive and can delay data availability. Recent research focuses on smart traps that automate data collection and transmission, enabling real-time monitoring.

Smart Trap Sensor Technologies

Automated traps integrate various sensors to detect captures and monitor lure potency, forming a network for precision agriculture.

Smart_Trap_Data_Flow Trap Smart Trap Sub1 Insect Detection - Infrared beams - Camera imaging - Wingbeat sensors Trap->Sub1 Sub2 Lure Potency Monitor - TVOC/eCO₂ sensors (ENS160, SGP30) Trap->Sub2 Sub3 Environmental Sensors - Temperature - Humidity Trap->Sub3 MCU Microcontroller (Data Processing) Sub1->MCU Sub2->MCU Sub3->MCU Cloud Cloud/Server (Data Storage & Analysis) MCU->Cloud Wireless Transmission (GSM, ZigBee) Output Real-Time Dashboard & Automated Alerts Cloud->Output

Technology Integration:

  • Automated Insect Counting: Systems use infrared beams [3], camera imaging with deep learning models for species identification (≥93% precision) [3], and wingbeat analysis [3] to count and identify insects without manual inspection.
  • Real-Time Lure Potency Monitoring: A novel approach uses air quality sensors to detect Total Volatile Organic Compounds (TVOC) and equivalent CO₂ (eCO₂) emitted by the lure. The ENS160 sensor has shown stable performance in detecting the presence of a TML lure, potentially eliminating unnecessary lure changes and ensuring trap efficacy [3].
  • Automated Data Handling: A microcontroller in the trap processes sensor data and transmits it wirelessly (e.g., via GSM or ZigBee) to a central cloud server [3]. This enables real-time dashboards and immediate alerts when fly counts exceed thresholds, transforming pest management from reactive to proactive.

Comparative Analysis: Traditional vs. Smart Protocols

The choice between traditional and modern protocols depends on resources and program objectives.

Feature Traditional Protocol Smart Trap Protocol
Inspection Frequency Weekly or bi-weekly Continuous, real-time
Data Latency Days to weeks Minutes to hours
Labor Requirement High (manual visits) Low (automated)
Data Granularity Basic fly counts Fly counts, species ID, environmental data, lure status
Lure Management Scheduled replacement (risk of waste or failure) Condition-based replacement (via sensor data)
Initial Cost Low High
Operational Cost High (recurrent labor) Lower (reduced travel, labor)
Best Suited For Small-scale operations, low-budget programs, areas with low medfly pressure Large-scale, area-wide control programs, research, early warning systems

Key Recommendations for Researchers

  • Adhere to Conservative Lure Replacement: For traditional trapping, replace 2g TML plugs every 6 weeks in warm climates (average daily maxima >28°C) to ensure maximum attraction [1].
  • Validate Smart Sensor Performance: Before deploying smart traps at scale, conduct field validation to ensure sensor accuracy (e.g., correlating TVOC readings with actual lure weight loss and fly capture rates) [3].
  • Implement Integrated Data Systems: For large-scale programs, a hybrid system can be optimal. Use smart traps in high-risk core areas for real-time alerts and traditional traps in peripheral zones for broader coverage, with all data flowing into a unified platform for analysis.
  • Standardize Data Reporting: Regardless of the method, establish and use a standardized data dictionary for all captured variables (e.g., trap ID, date/time, GPS, species count, lure age, temperature) to ensure consistency and enable powerful meta-analyses.

References

extending field longevity of Trimedlure plugs

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

How long do Trimedlure plugs remain effective in the field?

The effective field longevity of a this compound plug depends primarily on its initial lure loading (the amount of this compound it contains) and local environmental conditions [1] [2] [3].

  • 2g Plugs: Generally remain fully effective for up to 6 weeks. After 8 weeks, a significant reduction in male medfly catch is typically observed [1] [3].
  • 3g Plugs: Can be as attractive as fresh lures for up to 8 weeks in some cases, and are more effective than 2g plugs at longer weathering intervals [1].
  • 4g Plugs: Show extended effectiveness, performing as well as fresh lures for 8 to 12 weeks in various trials. One study found they were effective until the residual amount dropped below approximately 1.4g and the release rate fell below 2.0 mg per hour [2].

Table 1: Field Longevity of Different this compound Plug Loadings

Plug Loading Established Effective Longevity Key Research Findings
2g 6 weeks Effective for 6 weeks or less; catch significantly reduced after 8 weeks [1] [3].
3g 6-8 weeks Effective for 6 weeks; 3g plugs more effective than 2g plugs at longer weathering intervals (8+ weeks) [1].
4g 8-12 weeks Effective for 8-12 weeks in most trials; performance linked to residual lure >1.4g and release rate >2.0 mg/h [2].
What can I do to extend the service interval of my traps?

To extend service intervals beyond the standard 6 weeks, consider using plugs with higher this compound loadings.

  • Use 3g or 4g Plugs: Research confirms that plugs with a higher initial loading maintain their attractiveness for longer periods. While a 4g plug was not adopted as a standard historically, it has shown promise for extending changeouts to 8-10 weeks, potentially reducing labor and material costs [1] [2] [3].
  • Monitor Performance Thresholds: Plugs generally remain effective until the residual amount of this compound decreases below 1.4g and the release rate drops below 2.0 mg per hour [2].
Why is my trap catching fewer flies even before the recommended changeout date?

A sudden drop in trap catch can be due to several factors.

  • Lure Exhaustion: High temperatures can dramatically increase the volatilization rate of this compound, causing plugs to exhaust faster than expected [1].
  • Lure Incompatibility: Placing Methyl Eugenol (a lure for Bactrocera dorsalis) in the same trap as this compound can reduce medfly catches. One study found catches were 3.1 times lower in traps with this combination, though this effect was not observed in all geographic locations [4].
  • Physical Depletion: Check the physical plug. At 8-12 weeks, the remaining this compound content in a 2g plug is often ≤ 0.4g, which is insufficient for effective attraction [1].

Table 2: Troubleshooting Guide for Reduced Trap Catches

Problem Possible Cause Solution
Rapid performance drop High temperature increasing lure volatilization [1] Use higher-loading plugs (3g/4g) or consider more frequent servicing in hot climates.
Low catch with multi-lure setup Odor interference from incompatible lures (e.g., Methyl Eugenol) [4] Use separate, single-lure traps for different fly species.
Consistent under-performance Plug age exceeding effective longevity Shorten service intervals or switch to higher-loading plugs.

Experimental Protocols for Determining Plug Longevity

The following methodology, derived from recent research, can be used to validate plug longevity in your specific field conditions [1] [2].

Objective: To evaluate the field longevity and attractiveness of this compound plugs over time.

Materials:

  • Jackson traps (delta traps with sticky inserts)
  • Test lures: Fresh liquid this compound (2mL on a cotton wick, as a control), fresh this compound plugs (e.g., 2g, 3g, 4g), and this compound plugs aged for predetermined intervals (e.g., 1, 2, 4, 6, 8, 10, 12 weeks).
  • Source of male medflies: Either wild populations or releases of sterile, marked males.

Field Methodology:

  • Site Selection: Establish the trial in a suitable habitat, such as a citrus orchard or coffee field.
  • Experimental Design: Deploy traps in a randomized block design. Each block should contain one trap for each treatment (fresh liquid, fresh plug, and each aged plug interval).
  • Aging & Weathering: Prior to the trial, place the "aged" plugs in the field for their respective weathering intervals to simulate real-world use.
  • Trap Servicing: Service traps at regular intervals (e.g., weekly) by counting captured male medflies and rotating trap positions to avoid location bias.
  • Data Collection: Record the number of male medflies caught in each trap at each service interval.

Data Analysis:

  • Compare the mean capture of male medflies in traps with aged plugs against the control (fresh liquid this compound).
  • Statistical analyses (e.g., ANOVA) are used to determine the point at which catch rates for aged plugs become significantly lower than the fresh control.
  • Concurrently, chemically analyze weathered plugs to measure residual this compound content and release rates, correlating these chemical data with trap catch data [2].

Decision Workflow for Plug Selection and Servicing

The following diagram outlines the logical process for selecting and maintaining this compound plugs based on your surveillance goals.

Decision Workflow for this compound Plug Servicing Start Start: Define Surveillance Goal Q1 Target service interval > 6 weeks? Start->Q1 Q2 Is high initial cost a constraint? Q1->Q2 Yes A1 Use 2g this compound plugs Service every 6 weeks Q1->A1 No Q2->A1 Yes A2 Use 3g or 4g this compound plugs Validate longevity up to 8-12 weeks Q2->A2 No Q3 Traps contain Methyl Eugenol? A3 Use separate traps for species Do not combine lures Q3->A3 Yes End Monitor and adjust based on local catch data Q3->End No A1->Q3 A2->Q3 A3->End

References

reducing Trimedlure volatility with extenders and additives

Author: Smolecule Technical Support Team. Date: February 2026

Current Methods to Reduce Trimedlure Volatility

The following table summarizes the primary methods used to control the release rate of this compound (TML) in the field.

Method Description Key Findings & Performance
Polymeric Solid Plugs [1] [2] [3] TML is dispensed from a solid polymer matrix. This physically reduces the volatilization rate compared to liquid formulations. Plugs with 2 g of TML remain fully effective for 6-8 weeks in the field. Plugs with 4 g of TML can remain effective for 8-12 weeks [3].
Liquid Extenders (e.g., Capilure) [2] [3] Additives are mixed with liquid TML to reduce its volatility. While it retains attractiveness longer than pure TML, it is less attractive during the first 8 weeks of deployment [2].

Experimental Protocols for Field Testing

For researchers evaluating the field performance and longevity of different TML dispensers, the following methodology is standard.

Objective

To assess the field longevity and attractiveness of this compound plugs over time, compared to a fresh liquid standard [2] [3].

Materials
  • Traps: Jackson traps (white delta traps with a sticky insert) [2] [3].
  • Lures:
    • Positive Control: 2 mL of fresh liquid this compound on a cotton wick [2].
    • Test Articles: this compound plugs (e.g., 2 g or 4 g) that have been weathered in the field for target intervals (e.g., 1, 2, 4, 6, 8, 10, 12 weeks) [2].
  • Insects: Sterile, marked male medflies for release, or reliance on wild populations [2] [3].
Workflow Diagram

The diagram below visualizes the experimental workflow.

start Start Experiment prep Prepare and Age Lures start->prep deploy Deploy Traps in Field prep->deploy release Release Male Flies (if using reared insects) deploy->release collect Collect Traps and Count Captures release->collect analyze Analyze Capture Data collect->analyze chem Chemical Analysis: Measure Residual TML analyze->chem decide Determine Effective Longevity chem->decide

Procedure
  • Lure Aging: Place the test TML plugs in the field for predetermined weathering intervals (e.g., 1, 2, 4, 6, 8, 10, 12 weeks) before the bioassay [2].
  • Trap Deployment: Arrange traps in the study area (e.g., a citrus or coffee orchard) in a suitable statistical design. Each trap should be baited with one of the lure treatments [2] [3].
  • Fly Introduction: For controlled studies, release a known number of sterile, marked male medflies within the trapping grid [2].
  • Data Collection: After a set exposure period (e.g., 24-48 hours), collect the traps and count the number of male flies captured on the sticky insert [2].
  • Chemical Analysis: In parallel, measure the residual amount and release rate of TML from the weathered plugs used in the trials. Research indicates plugs are effective until the residual amount drops below ~1.4 g and the release rate falls below ~2.0 mg per hour [3].
  • Data Analysis: Compare capture rates for weathered plugs against the fresh liquid control. A common benchmark for replacement is when captures drop below 50% of the control [2].

Frequently Asked Questions (FAQs)

Q: What is the current standard for this compound dispensers in detection programs? A: The most common standard is a polymeric plug containing 2 g of this compound, with a recommended replacement interval of 6 weeks [1] [3].

Q: Are higher-loading plugs a viable option for longer longevity? A: Yes. Research shows that plugs containing 4 g of TML can remain effective for 8 to 12 weeks, effectively doubling the potential service life in the field [3].

Q: Why are solid plugs preferred over liquid formulations with extenders? A: Solid plugs provide a more consistent and controlled release. While extenders like Capilure increase longevity, they can reduce initial attractiveness, which is a critical drawback for detection sensitivity [2]. Plugs offer a better balance of high initial attraction and extended field life [1].

Q: What are the key environmental factors affecting this compound volatility? A: Temperature is the primary factor. Higher temperatures significantly increase the release rate, shortening the effective lifespan of the lure [1] [2].

References

optimizing Trimedlure dispenser design for controlled release

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Trimedlure Dispenser Performance

Common Issue Possible Causes Recommended Solutions
Reduced field longevity High volatility of this compound; high environmental temperatures [1]. Use solid polymeric plugs instead of liquid formulations [2] [1].
Short effective lifespan Standard 2g plug used beyond recommended 6-week service interval [2]. Adhere to a conservative plug replacement interval of 6 weeks [2] [1].
Inconsistent performance of aged lures Plugs aged 8 weeks or more show significantly reduced attractiveness [2] [1]. Do not extend service intervals beyond 8 weeks, even with higher-load (3g or 4g) plugs [2].
High labor and material costs Frequent trap servicing required due to short lure longevity [2] [1]. Evaluate cost-benefit of using 3g plugs for potential slight extension of service life [1].

Frequently Asked Questions (FAQs)

Q1: What is the key advantage of solid polymeric plugs over liquid this compound? Solid polymeric plugs are designed to reduce the volatilization rate of this compound, thereby extending its effective field longevity. While liquid on a cotton wick may lose attractiveness in 2-4 weeks, the standard 2g plug remains fully effective for about 6 weeks [2] [1].

Q2: Can I extend trap service intervals by using plugs with more this compound? Research indicates that this strategy has limited effectiveness. While one study found 3g plugs were more effective than 2g plugs after 8 weeks of aging, another concluded that 4g plugs would not allow for effective trapping over longer intervals [2]. Performance at longer weathering intervals (10-12 weeks) is consistently and significantly reduced regardless of initial loading [2] [1]. The conservative and widely adopted 6-week replacement interval remains the most reliable.

Q3: How is the attractiveness of aged lures tested in field experiments? The standard methodology is a competitive field assay. Traps baited with aged plugs are compared directly against a control trap baited with a fresh liquid standard (2mL on a cotton wick). The number of male medflies captured in each trap is counted and statistically compared. An aged lure is typically considered effective if it captures a statistically similar number of flies as the fresh control [2] [1].

Experimental Data & Protocols

For a deeper understanding, the table below summarizes key quantitative findings from recent field studies on this compound plug longevity.

Table: Field Longevity of this compound Plugs with Different Loadings

This compound Dispenser Type Effective Longevity (Compared to Fresh Liquid) Key Experimental Findings Citation
2g Polymeric Plug 6 weeks Plugs aged 6 weeks captured a statistically similar number of males as fresh liquid. Plugs aged 8+ weeks captured significantly fewer flies [2] [1].
3g Polymeric Plug 6 weeks (with potential for slightly longer effectiveness) After 6 weeks, performance was equivalent to fresh lure. In some trials, 3g plugs were more effective than 2g plugs at 8 weeks, but this was not consistent [1].
4g Polymeric Plug Performance decline after 8 weeks Contrary to earlier findings, a 2020 study concluded that 4g plugs did not support effective trapping over longer (10-12 week) service intervals [2].
2mL Liquid on Cotton Wick 2-4 weeks High volatility leads to a rapid decline in attractiveness, making it impractical for long-interval monitoring programs [1].

Detailed Experimental Protocol

The following workflow visualizes the standard field experiment protocol for evaluating this compound dispenser longevity, as described in the research.

start Start Experiment: Evaluate Aged Lure a Prepare this compound plugs (e.g., 2g, 3g, 4g loadings) start->a b Age plugs in field for defined intervals (e.g., 1-12 weeks) a->b c Set up Jackson traps in field (e.g., coffee or citrus) b->c d Bait test traps with aged plugs Bait control traps with fresh liquid c->d e Release male medflies (wild population or sterile released) d->e f Monitor traps and count captured male flies e->f g Statistical comparison of catch between aged plugs and fresh control f->g h Conclusion: Determine effective field longevity of plug g->h

Advanced Monitoring Techniques

Emerging technologies are being developed to monitor lure presence more efficiently, reducing the need for physical trap inspections.

  • Air Quality Sensors: A 2024 study demonstrated that sensors (e.g., SGP30, ENS160) that detect Total Volatile Organic Compounds (TVOC) and equivalent CO₂ (eCO₂) can reliably indicate the presence of a lure in a trap. The ENS160 sensor showed particularly stable performance [3].
  • Smart Traps: These systems integrate various sensors (e.g., infrared, camera, temperature) with communication modules (e.g., GSM, ZigBee) to transmit trap status and insect count data to a central platform, enabling real-time monitoring [3].

Key Recommendations for Researchers

  • Adhere to the 6-week standard for the most reliable performance with 2g plugs.
  • Validate any service interval extension with field data specific to your local conditions, as temperature significantly impacts this compound release rates [1].
  • Consider integrated approaches by combining this compound with food-based attractants, which can be more effective for capturing other fruit fly species like Bactrocera dorsalis and may also capture female medflies [4].

References

effect of high temperatures on Trimedlure effectiveness

Author: Smolecule Technical Support Team. Date: February 2026

Trimedlure Performance FAQ at High Temperatures

Q1: How does temperature directly affect the this compound release rate? There is a direct positive relationship between temperature and the TML release rate. As temperature increases, the plug loses weight faster due to increased evaporation of the lure [1].

The following table summarizes key quantitative findings on how temperature influences TML release and its subsequent attractiveness:

Temperature Impact on Release Rate Impact on Attraction (Field Cage Tests) Key Experimental Findings
15°C, 25°C, 35°C Increased with temperature Attraction was dependent on release rate [1] Higher temperatures led to faster weight loss from TML plugs over an 80-day period [1].
Summer vs. Winter Faster degradation in summer [2] Not explicitly measured, but inferred reduced field longevity TML degraded the fastest among male lures in a multi-lure dispenser during summer weathering [2].
Prolonged Storage Not directly measured Reduced attraction from aged lures [1] Storage of TML for >4 years at 27°C reduced the amount of active ingredient available for release [1].

Q2: What is the underlying mechanism behind the faster degradation at high temperatures? The primary mechanism is thermal degradation, an uncontrolled process where heat provides the energy to break chemical bonds, leading to the release of the active ingredient [3].

While the search results do not specify the exact molecular pathway for TML's decomposition, the general process for a polymer or organic compound involves:

  • Increased Molecular Motion: Higher temperatures increase the kinetic energy of TML molecules, making them more likely to escape from the solid dispenser matrix into the air.
  • Accelerated Oxidation: Heat can accelerate reactions between the lure and atmospheric oxygen, potentially altering its chemical structure and effectiveness over time [3].

Q3: What are the practical consequences for my field experiment? Using TML dispensers in high-temperature conditions can lead to two main issues:

  • Reduced Longevity: The lure is depleted faster, meaning traps will become ineffective in a shorter time. Dispensers weathered in summer conditions degraded significantly faster than those in winter [2].
  • Shortened Effective Attraction Period: While initial release is high, the rapid depletion leads to a quicker decline in attractiveness. Field cage tests confirmed that attraction depends on the release rate, which diminishes as the lure ages [1].

Experimental Protocols for Investigating TML Degradation

Here are methodologies adapted from the research to help you design your experiments on TML performance.

Protocol 1: Laboratory-based Release Rate Measurement

This protocol is used to quantify how quickly TML evaporates from a dispenser under controlled conditions [1].

  • Objective: To determine the effect of temperature on the release rate of TML.
  • Materials: TML plugs (e.g., Mallet TMR wafers), analytical balance, bioclimatic chambers.
  • Methodology:
    • Initial Weighing: Accurately weigh each TML plug dispenser and record the initial mass.
    • Controlled Aging: Place the dispensers in bioclimatic chambers set at different constant temperatures (e.g., 15°C, 25°C, 35°C) [1].
    • Periodic Measurement: At regular intervals (e.g., weekly), remove the plugs, weigh them, and return them to the chambers. Continue this for an extended period (e.g., 80 days).
    • Data Analysis: Calculate the cumulative weight loss for each plug over time. Plot the data to model the release rate at each temperature.
  • Expected Outcome: A direct relationship will be observed where weight loss (release rate) increases with temperature [1].

Protocol 2: Field Cage Attraction Bioassay

This protocol assesses the biological effectiveness of TML dispensers of different ages [1].

  • Objective: To evaluate the attraction of male Medflies to TML dispensers weathered for varying durations.
  • Materials: Field cages located in a suitable orchard (e.g., mango), TML plugs aged for different time periods, laboratory-reared male Medflies.
  • Methodology:
    • Dispenser Aging: Weather TML plugs in the field for predetermined periods (e.g., 0, 2, 4, 8 weeks) to simulate natural degradation.
    • Bioassay Setup: Place one aged dispenser in a trap and position it inside a field cage.
    • Trial Execution: Release a known number of male Medflies into the cage and record the number attracted to and captured in the trap over a set time.
    • Data Analysis: Compare capture rates for dispensers of different ages against a fresh dispenser control.
  • Expected Outcome: Attraction will be dependent on release rate; dispensers that have been aged (and thus have a lower release rate) will capture fewer flies [1].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Traps show a sharp drop in captures after a few weeks in hot climates. TML plug is depleted due to high-temperature accelerated release. Shorten the lure replacement interval based on local temperature data [1] [2].
New TML plugs from a old stock perform poorly. Chemical degradation during long-term storage, even in sealed conditions. Use fresh stock of TML and avoid using plugs stored for over 4 years, especially if stored at room temperature [1].
Need to monitor multiple fruit fly species simultaneously. Using separate traps for different lures is labor-intensive. Consider using a solid "MultiLure" dispenser (TML, Methyl Eugenol, Raspberry Ketone). Note: TML degrades fastest in this combination, so monitor its specific performance [2].

Experimental Workflow Diagram

The following diagram summarizes the logical workflow for conducting a comprehensive assessment of TML effectiveness under high-temperature conditions.

workflow start Define Experimental Objective p1 Protocol 1: Lab Release Rate start->p1 p2 Protocol 2: Field Attraction Bioassay start->p2 data1 Quantitative Release Rate Data p1->data1 data2 Biological Efficacy Data (Fly Capture Rates) p2->data2 analysis Correlate Release Rate with Field Performance data1->analysis data2->analysis conclusion Determine Optimal Replacement Schedule analysis->conclusion

References

weathering impact on Trimedlure release rate and attraction

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts & Troubleshooting FAQs

Q1: What are the primary factors that affect Trimedlure weathering in the field? The key factors are temperature, lure loading (dose), and dispenser type. Temperature has the most direct and well-documented impact on the release rate, with higher temperatures leading to faster volatilization [1] [2]. The initial amount of TML in a dispenser and the material of the dispenser itself control how this relationship plays out over time, influencing the effective longevity of the lure [3] [2] [4].

Q2: Our field traps are underperforming after 6 weeks in a hot climate. What should we investigate? This is a common challenge. You should first verify that your servicing interval is appropriate for your local temperatures. The standard 6-week replacement interval may be too long for consistently warm conditions [1] [2]. Consider switching to a higher-loading plug (e.g., 3g or 4g) and validate its longevity in your specific environment, as performance can vary [3] [2]. Also, ensure that your TML plugs have been stored properly and are not past their shelf life, as prolonged storage can degrade the active ingredients [1].

Q3: How does the physiological state of flies impact trap catch data interpretation? The age, nutritional status, and mating status of the fly population can significantly affect their responsiveness to lures [5]. For instance, protein-deprived flies show a stronger response to food-based lures. Therefore, a decline in trap catch cannot be automatically attributed to lure weathering alone. Population-level physiological changes must be considered a confounding variable when interpreting trapping data over time [5].

Quantitative Data on Weathering Impact

The following tables consolidate key quantitative findings from recent studies to aid in experimental planning and data comparison.

Table 1: Impact of Temperature and Weathering on this compound Plugs

Factor Key Finding Quantitative Measure Source
Temperature Direct relationship with release rate. Measured via plug weight loss at 15°C, 25°C, and 35°C. [1]
Field Longevity (2g plug) Effective attraction lasts up to 6-8 weeks. Plugs aged >8 weeks showed significantly reduced catch. Remaining TML ≤ 0.4g after 8-12 weeks. [3] [2]
Increased Lure Loading Higher loadings can extend service intervals, but not proportionally. 4g plugs were effective for up to 12 weeks in one study, but others found only 8-10 weeks. 3g plugs outperformed 2g plugs after 8 weeks of weathering. [3] [2] [6]
Dispenser Type Slow-release formulations can prolong attractiveness. A membranous sachet providing a more linear (zero-order) release was as effective as fresh TML for up to 24 weeks. [6]

Table 2: Environmental and Physiological Confounding Factors

| Factor | Impact on Trap Captures | Experimental Context | | :--- | :--- | :--- | | Temperature (Fly Activity) | Increased response with higher temperatures. | A lower threshold for lure response was identified between 12.21°C and 22.95°C, depending on the species. | [5] | | Fly Age | Response is species- and lure-specific. | The response of C. capitata, C. cosyra, and B. dorsalis to various lures was significantly influenced by fly age. | [5] | | Nutritional Status | Stronger response to food-based lures when protein-deprived. | Protein-deprived adult flies responded more strongly to Biolure (a food-based attractant). | [5] |

Standardized Experimental Protocols

Here are detailed methodologies for key experiments assessing TML weathering and performance.

Protocol 1: Determining Release Rate via Weight Loss in Controlled Conditions This lab-based protocol quantifies the physical release of TML.

  • Objective: To measure the evaporation rate of TML from different dispensers under controlled temperatures.
  • Materials: TML dispensers (plugs, wafers, etc.), analytical balance (±0.1 mg), bioclimatic chambers.
  • Procedure:
    • Initial Weighing: Record the initial weight (W₀) of each dispenser.
    • Weathering: Place dispensers in bioclimatic chambers set at constant target temperatures (e.g., 15°C, 25°C, 35°C) [1].
    • Monitoring: Remove dispensers at regular intervals (e.g., weekly), allow them to cool to room temperature in a desiccator, and record their current weight (W𝑡).
    • Calculation: Calculate the weight loss (Release) for each interval: Release = (W₀ - W𝑡) / Time.
    • Analysis: Plot release rate over time for each temperature and dispenser type.

The workflow for this protocol is outlined below.

start Start Experiment step1 Weigh dispensers to get initial weight (W₀) start->step1 step2 Place in bioclimatic chambers at set temperatures step1->step2 step3 Remove at intervals and cool in desiccator step2->step3 step4 Weigh again to get current weight (W𝑡) step3->step4 step5 Calculate release rate: (W₀ - W𝑡) / Time step4->step5 end Analyze data step5->end

Protocol 2: Field Cage Bioassay for Attractiveness of Weathered Lures This behavioral assay tests the biological effectiveness of weathered lures.

  • Objective: To compare the attractiveness of aged TML dispensers against a fresh lure standard in a semi-field setting.
  • Materials: Field cages, host plants (e.g., coffee, citrus), Jackson traps, TML treatments (fresh liquid, fresh plugs, plugs aged for specific intervals), laboratory-reared or wild male medflies.
  • Procedure:
    • Lure Weathering: Age TML plugs in the field for predetermined intervals (e.g., 2, 4, 6, 8, 10, 12 weeks) [3] [2].
    • Trap Deployment: In a randomized block design, deploy traps baited with different weathered lures, a fresh plug control, and a fresh liquid TML control within field cages.
    • Fly Release: Release a known number of sterile or laboratory-reared male medflies into each cage [2].
    • Data Collection: After a set exposure period (e.g., 24 hours), collect traps and count the number of male flies captured on the sticky inserts.
    • Statistical Analysis: Compare male capture rates between aged lures and fresh controls using ANOVA or similar tests. The 50% rule (replacing lures when catch falls below half of the fresh control) is a common benchmark [2].

Critical Relationships in Weathering Experiments

When designing experiments, it is crucial to consider how multiple factors interact to determine the final trap catch. The following diagram illustrates the main factors and their interactions.

A Environmental Factors A1 Temperature A->A1 A2 Humidity A->A2 B Lure & Dispenser Factors B1 Lure Loading (2g, 3g, 4g) B->B1 B2 Dispenser Type (Plug, Sachet) B->B2 B3 Lure Age/Weathering B->B3 C Fly Physiology Factors C1 Fly Age C->C1 C2 Nutritional Status C->C2 C3 Mating Status C->C3 D Ultimate Trap Catch A1->D Directly impacts release rate B1->D B2->D B3->D C1->D Impacts fly motivation C2->D Impacts fly motivation

Future Research & Alternative Formulations

Current research is exploring ways to extend lure longevity. Promising avenues include:

  • Natural Oil Alternatives: Formulations based on α-copaene (e.g., from enriched ginger root oil) in slow-release sachets have shown attractiveness comparable to fresh TML for up to 24 weeks in field tests, indicating significantly lower volatility and slower weathering [6].
  • Improved Dispenser Technology: Research into mesoporous materials and other matrix designs aims to create dispensers that provide a more consistent, zero-order release rate of the active ingredient, making performance more predictable over time [4] [6].

References

maintaining Trimedlure potency in different climate conditions

Author: Smolecule Technical Support Team. Date: February 2026

Fundamentals of Stability Testing

Stability testing chambers are essential for simulating various environmental conditions to determine a product's shelf life and optimal storage parameters. The core principle is to understand how factors like temperature, humidity, and light lead to degradation and changes in potency over time [1].

Key Environmental Factors:

  • Temperature: High temperatures can accelerate chemical reactions that cause degradation [1].
  • Humidity: Excessive moisture can cause hydrolysis or promote microbial growth [1].
  • Light: Exposure to light can result in photodegradation, which alters the chemical structure of active ingredients [1].

Core Testing Methods: There are two primary methods used to assess stability, which should be part of any experimental protocol [1].

Method Purpose Typical Conditions Key Outcome
Long-Term Stability Testing Determine shelf life under intended storage conditions. Specific controlled conditions (e.g., 25°C/60%RH) Establishes expiration dates & recommended storage
Accelerated Aging Studies Rapidly assess degradation & identify potential stability issues. Extreme conditions (e.g., 40°C/75%RH) Predicts long-term stability in a shorter time frame

Stability Chamber Management & Validation

For your experimental results to be reliable, the stability chambers themselves must be rigorously controlled and validated. This involves a defined process to ensure they consistently perform within specified limits [2] [1].

Qualification vs. Validation:

  • You qualify a piece of equipment (like a stability chamber) to ensure it is fit for purpose.
  • You validate a process (like your stability testing protocol) to ensure it consistently delivers expected outcomes [2].

Chamber Qualification Process: The qualification of a stability chamber is a three-stage process [2].

Qualification Stage Core Objective Key Activities
Installation Qualification (IQ) Verify chamber meets design specs & is installed correctly. Verify components, check documentation (manuals, SOPs), confirm calibration status.
Operational Qualification (OQ) Verify systems perform as intended under normal operating ranges. Empty chamber temperature/humidity mapping, testing of doors, switches, controls, and alarms.
Performance Qualification (PQ) Verify performance under a full "simulated product" load. Chamber mapping with a typical load for at least 24 hours, door-opening recovery studies.

Calibration and Requalification:

  • Calibration: Chamber instruments should be calibrated at regular intervals, typically every 6 to 12 months, against NIST-traceable standards to ensure accuracy [2].
  • Requalification: Chambers should undergo periodic requalification (annually or every 2-3 years) and after any significant change (e.g., component repair, relocation) to ensure ongoing performance [2].

Troubleshooting Common Stability Study Issues

Here are some common issues and investigative steps for your troubleshooting guide.

Issue 1: Unexpected or Rapid Loss of Potency

  • Investigate Chamber Conditions: Review data loggers to confirm temperature and humidity have remained within validated ranges throughout the study. Check for and investigate any unrecorded excursions [2] [1].
  • Review Formulation/Composition: Assess if the compound is particularly sensitive to a specific environmental factor (e.g., hydrolysis in high humidity, oxidation at high temperatures). Consider the need for enhanced packaging or stabilizers [1].
  • Confirm Analytical Methods: Verify that the potency testing method itself is stability-indicating and has not drifted through a method validation check.

Issue 2: Inconsistent Results Between Batches or Chamber Locations

  • Perform Chamber Mapping: Inconsistent results can stem from uneven conditions within the chamber. Conduct a mapping study with multiple sensors placed throughout the chamber (e.g., corners, center, near doors/vents) to identify "hot," "cold," "wet," or "dry" spots [2].
  • Check Load Uniformity: Ensure the chamber is not overloaded and that air can circulate freely around all samples. Re-evaluate the load pattern used during the PQ [2].
  • Verify Sensor Calibration: Confirm that all monitoring sensors, including the chamber's control sensor, have a valid and current calibration status [2].

Issue 3: Chamber Fails to Maintain Setpoint or Generates Alarms

  • Check for Mechanical Failure: Inspect components like compressors, heaters, and humidifiers for failure. Look for refrigerant leaks or clogged drains [2].
  • Inspect Seals and Insulation: Check the door gasket for damage or wear that could let in outside air. Verify the chamber's insulation is intact [2].
  • Review Recent Changes: Determine if any changes were made recently, such as a new setpoint, a different load pattern, or a physical relocation of the chamber, all of which require requalification [2].

Example Protocol: Evaluating the Impact of High Humidity

The following workflow outlines a systematic approach to investigate the effects of high humidity on your compound.

Start Start: Humidity Impact Study Prep Sample Preparation • Divide into uniform portions • Use consistent packaging Start->Prep Cond Set Test Conditions • Long-Term: 25°C / 60% RH • Accelerated: 40°C / 75% RH Prep->Cond Chamber Place in Validated Stability Chamber Cond->Chamber Schedule Set Testing Schedule • e.g., 0, 1, 3, 6, 12, 24 months Chamber->Schedule Test Withdraw & Test Samples • Potency assay • Degradation products • Physical appearance Schedule->Test Data Analyze Data & Model • Plot potency vs. time • Determine degradation rate • Predict shelf life Test->Data End Report Findings Data->End

Key Takeaways for Researchers

To maintain the integrity of your stability studies:

  • Foundation is Key: Ensure your stability chambers are fully qualified, calibrated, and periodically requalified. Data from a non-validated system is not reliable [2].
  • Use a Dual-Method Approach: Combine long-term and accelerated testing protocols to get both real-time and predictive stability data [1].
  • Monitor Continuously: Use independent data loggers to continuously monitor and document chamber conditions, providing an audit trail for any deviations [1].

References

challenges with Trimedlure in large-scale surveillance programs

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Trimedlure Challenges

  • Q1: What are the main factors that cause this compound trapping efficacy to vary? Trapping efficacy is influenced by a combination of factors related to the lure, the environment, and the target insect itself [1] [2]. Key challenges include:

    • Lure Release Rate: The release rate of this compound is not constant. It declines as the lure depletes in the dispenser, and the rate of evaporation is highly dependent on ambient temperature [2].
    • Environmental Conditions: Ambient temperature has a strong effect, with higher temperatures generally increasing recapture rates, likely due to higher lure emission and increased fly activity [1]. The presence of host plants near the trap also improves capture rates [1].
    • Insect Physiology: The thermal history or "acclimation" of the flies significantly impacts their response. For example, adults acclimated to cooler temperatures (like those in early spring) show higher recapture rates, which can skew population size estimates [1].
  • Q2: How does dispenser type affect this compound performance? The dispenser acts as both a reservoir and a release surface, and its material composition directly influences the release kinetics and longevity of the lure [2]. The goal is to develop "controlled-release devices" that maintain a consistent emission rate for as long as possible.

  • Q3: Why can trap data be misleading for population assessment? Because trapping efficacy is not static. The same population density can yield different capture numbers based on weather and seasonal conditions. Cold acclimation (e.g., in early spring) may lead to an overestimation of population size, while trapping later in the season or in very hot weather may underestimate it [1]. Therefore, careful interpretation of trapping data with environmental context is crucial.

Data Summary: Factors Influencing this compound Efficacy

The following table summarizes quantitative data and relationships key to understanding this compound's performance in the field.

Factor Impact on Trapping Efficacy Key Findings Source
Temperature Strong positive correlation with recapture rates Higher ambient temperatures increase recapture rates. [1]
Thermal Acclimation Significant impact; can skew population estimates Adults acclimated to 15°C or outdoor conditions had higher recapture rates compared to those at 30°C. [1]
Host Plant Presence Positive effect on captures Recapture rates on host trees (e.g., Citrus) were 7.4% for females, significantly higher than the 3.0% on non-host trees. [1]
Sex of Flies Major difference in attraction This compound is a male-specific attractant. Recapture rates are vastly higher for males (25.5-25.8%) than females. [1] [2]
Dispenser Type Critical for release rate and longevity Polymeric plugs are common, but release rates decline over time as the reservoir depletes. [2]

Experimental Protocol: Evaluating this compound Dispenser Longevity

This protocol is adapted from methodologies used in recent research to assess the field performance of semiochemical dispensers [2].

1. Objective: To determine the effective longevity and residual content of this compound in different dispenser types under field conditions.

2. Materials and Equipment:

  • This compound dispensers (e.g., polymeric plugs, cotton wicks)
  • Analytical balance (high precision)
  • Climate-controlled environmental chamber (optional, for accelerated aging)
  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system
  • Standardized traps (e.g., Jackson traps)
  • Mass-reared Ceratitis capitata males

3. Methodology:

  • Step 1: Baseline Measurement: Weigh each dispenser and analyze the initial this compound content using GC/HPLC to establish a baseline.
  • Step 2: Field Deployment: Place the dispensers in traps according to a randomized block design in the field. Replicate each dispenser type multiple times.
  • Step 3: Periodic Sampling: At regular intervals (e.g., weekly), retrieve a subset of dispensers from the field.
  • Step 4: Laboratory Analysis:
    • Gravimetric Analysis: Weigh the retrieved dispensers to determine the total mass loss.
    • Chemical Analysis: Extract the residual this compound from the dispensers and quantify the amount using GC/HPLC.
    • Bioassay: In a controlled setting, test the behavioral response of male medflies to the weathered dispensers compared to fresh ones.
  • Step 5: Data Correlation: Correlate the residual lure content and release rate with the results of the bioassays and any concurrent field trap captures.

The workflow for this experimental process is outlined below.

G Start Start: Experimental Setup Step1 Baseline Measurement: Weigh and analyze initial lure content Start->Step1 Step2 Field Deployment: Place dispensers in traps in randomized design Step1->Step2 Step3 Periodic Sampling: Retrieve dispensers at set intervals Step2->Step3 Step4 Laboratory Analysis Step3->Step4 Step4_1 Gravimetric Analysis: Measure mass loss Step4->Step4_1 Step4_2 Chemical Analysis (GC/HPLC): Quantify residual lure Step4->Step4_2 Step4_3 Bioassay: Test fly response in controlled setting Step4->Step4_3 Step5 Data Correlation: Link residual content to efficacy Step4_1->Step5 Step4_2->Step5 Step4_3->Step5 End Interpret Results & Define Effective Longevity Step5->End

Figure 1. Workflow for Evaluating this compound Dispenser Longevity

Troubleshooting Guide: Addressing Common Field Issues

Problem Possible Cause Recommended Action
Sudden drop in trap captures Depleted or degraded lure; extreme weather event. Replace dispensers with fresh ones. Check and record local temperature data to contextualize the drop.
Consistently low captures in all traps Ineffective lure batch; dispensers past their shelf life; population density is genuinely low. Verify lure source and storage conditions. Use a positive control (fresh lure in a known hotspot).
High variability in captures between nearby traps Microclimatic differences (sun vs. shade); uneven dispenser aging; trap placement. Ensure uniform trap placement regarding host plants and sun exposure. Rotate dispensers to check for consistency.
Traps capture flies but population damage continues This compound is male-specific and does not control the egg-laying females directly. Integrate with other methods like food-based baits (targeting females) or the Sterile Insect Technique (SIT) [2].

Key Relationships Affecting Trap Efficacy

The core challenge is that trap efficacy results from a complex interaction between the insect's state and its environment, as shown in the following diagram.

G A Environmental Factors C Insect Physiological Factors A->C Modulates D Ultimate Trap Efficacy A->D Directly Influences B Lure & Dispenser Factors B->D Directly Influences C->D Directly Influences

Figure 2. Key Relationships Affecting Trap Efficacy

References

efficacy of fresh liquid Trimedlure vs aged plugs

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Attractiveness

The table below summarizes key experimental data on the field longevity and attractiveness of fresh liquid Trimedlure versus aged solid plugs, based on a study that tested plugs weathered for up to 12 weeks [1] [2].

Lure Type & Status Weathering Duration Relative Attractiveness (Male Medfly Captures) Remaining this compound Content
Fresh Liquid (2 mL) N/A (Fresh) Baseline (100%) N/A
Fresh Plug (2 g) N/A (Fresh) As effective as fresh liquid ~2 g
Aged Plug (2 g) ≤ 6 weeks As effective as fresh lures [1] Not specified
Aged Plug (2 g) 8 - 12 weeks Significantly reduced catch [1] ≤ 0.4 g [1]
Aged Plug (3 g) 6 weeks As attractive as fresh lures [1] Not specified
Aged Plug (3 g) 8 - 10 weeks More effective than 2 g plugs at these intervals [1] Not specified

Detailed Experimental Protocols

The data in the table above primarily comes from a controlled field study. Here is a breakdown of the key methodological details [1] [2]:

  • Study Sites: A citrus orchard in Florida, USA, and a coffee field in Hawaii, USA.
  • Insect Subjects: In Florida, approximately 40,000 sterile, marked male Medflies were released for each weathering interval test. In Hawaii, wild male Medfly populations were studied.
  • Lure Treatments:
    • Florida Trial: Compared three treatments: 2 mL fresh liquid this compound, 2 g fresh plugs, and 2 g plugs aged for 1, 2, 4, 6, 8, 10, or 12 weeks.
    • Hawaii Trial: Compared fresh 2 g or 3 g plugs with plugs of the same weights weathered for 6, 8, or 10 weeks.
  • Trapping Method: Jackson traps (white delta-shaped traps with a sticky insert) were used. The lures were placed in a perforated plastic basket suspended inside the trap.
  • Data Collection: For each weathering interval, a single release of male flies was performed. Trap captures were counted and compared against the baseline set by the fresh liquid this compound.

To help visualize the workflow of the primary Florida study, the following diagram outlines the experimental procedure:

start Study Setup A Establish Lure Treatments start->A B Release Sterile Male Medflies (~40,000 per trial) A->B D Weather Plugs for 1, 2, 4, 6, 8, 10, 12 weeks A->D C Deploy Jackson Traps with Treatment Lures B->C E Count Male Flies Captured per Trap C->E D->C F Compare Captures to Fresh Liquid Baseline E->F

Key Factors Influencing Efficacy

When comparing these products, consider these factors that significantly impact their performance:

  • Weathering Duration is Critical: The core finding is that 2 g plugs remain fully effective for 6 weeks but show significantly reduced attractiveness after 8 weeks of field aging [1]. This supports the common practice of replacing plugs every 6-8 weeks in surveillance programs.
  • Plug Size Matters: For longer replacement intervals, 3 g plugs are a better choice than 2 g plugs. Research shows that 3 g plugs maintain superior attractiveness compared to 2 g plugs at 8 and 10 weeks of weathering [1].
  • Environmental Conditions: Trapping efficacy is highly dependent on ambient conditions. Higher temperatures increase the evaporation rate of the lure, which can shorten its effective field longevity [3] [4]. Furthermore, traps placed on host plants (e.g., citrus trees) often have higher recapture rates than those on non-host plants [3].

Conclusion for Product Selection

For your comparison guide, the key evidence-based takeaways are:

  • Short-term programs (<6 weeks): Both fresh liquid and 2 g plugs are equally effective.
  • Standard monitoring (6-8 week cycles): 2 g polymeric plugs are the optimal choice, offering a good balance of performance and cost without needing replacement.
  • Extended monitoring (>8 weeks): 3 g polymeric plugs are recommended, as they maintain effectiveness longer than the standard 2 g plugs.

References

Trimedlure compared to alpha-copaene based attractants

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison: α-copaene vs. Trimedlure

The table below summarizes key experimental data from recent field studies comparing α-copaene-based lures and this compound.

Lure Attribute This compound (TML) α-copaene-Based Lures Experimental Context & Notes
Relative Attraction (Capture Rate) Baseline 2 to 5 times higher than TML [1] [2] Field trials in Costa Rican coffee and Tunisian citrus; high season [2].
Field Longevity Effective for 6-8 weeks; plugs typically serviced every 6 weeks [2] [3] Remains highly effective for 12-20 weeks [2] [3] [4] Natural oil lures renewed every 12 weeks outperformed TML plugs renewed every 6 weeks [2] [3].
Sensitivity (Trap Detection Rate) Lower Higher; a greater percentage of traps baited with α-copaene caught at least one male during low population seasons [2] [3] Observed in year-long trials, indicating higher reliability for detection [2].
Source & Composition Synthetic parapheromone [1] Natural sesquiterpene; can be extracted and enriched from plant oils like clove [1] (+)-α-copaene is the most attractive enantiomer [3].

Detailed Experimental Protocols

The comparative data in the table above is supported by rigorous field experiments. Here are the methodologies from key studies:

  • Costa Rica and Tunisia Year-Long Trials (2024) [3]

    • Location & Crop: Tests were conducted on three coffee farms in Costa Rica and two citrus farms in Tunisia.
    • Trap Type: McPhail traps were used in Costa Rica, and Tephriti traps in Tunisia.
    • Lure Deployment: Traps were baited with either a standard 2g TML plug or a sachet containing natural oil enriched in α-copaene (P388 lure).
    • Servicing Schedule: TML plugs were replaced every 6 weeks, while the α-copaene sachets were replaced every 12 weeks.
    • Data Collection: Male medfly captures were recorded regularly over a full year to assess performance across high and low population seasons. A separate longevity trial in Tunisia tested lures aged 16-18 weeks.
  • Hawaii Field Study (2023) [4]

    • Population: Wild population of C. capitata in Hawaii.
    • Treatments Compared: The study compared four bait types: fresh liquid TML, TML plugs, a novel controlled-release TML sachet, and a novel natural oil blend sachet (α-copaene).
    • Study Duration & Data Collection: Twelve traps per treatment were deployed, and catch numbers were recorded weekly for 12 weeks, with final checks at 16 and 20 weeks.

Obtaining and Testing α-copaene

For researchers interested in the practical aspects of working with α-copaene, one study detailed a chemical approach to obtaining it on a small scale [1].

workflow Clove Oil Clove Oil Fractional Distillation Fractional Distillation Clove Oil->Fractional Distillation De-eugenolyzed first Distilled Fractions Distilled Fractions Fractional Distillation->Distilled Fractions Alpha-copaene Isolation Alpha-copaene Isolation Distilled Fractions->Alpha-copaene Isolation Silica gel column/HPLC Biological Assay Biological Assay Distilled Fractions->Biological Assay Selected fractions used directly Pure Alpha-copaene Pure Alpha-copaene Alpha-copaene Isolation->Pure Alpha-copaene Pure Alpha-copaene->Biological Assay Attraction Data Attraction Data Biological Assay->Attraction Data In-cage tests with male medflies

Key Takeaways for Researchers

  • Proven Superior Performance: Evidence from different continents confirms that α-copaene is a more powerful attractant than TML, especially during high population periods [2] [4].
  • Operational Efficiency: The extended effective longevity of α-copaene lures (12+ weeks vs. 6 weeks for TML) can significantly reduce the labor and material costs of large-scale trapping programs [2] [3].
  • A Practical Natural Alternative: α-copaene can be sourced from industrial by-products of clove oil processing, providing a viable and potentially scalable path for its use in ecological pest management [1].

References

validation of Trimedlure trap captures with population density

Author: Smolecule Technical Support Team. Date: February 2026

Trimedlure Trap Performance and Key Parameters

The table below summarizes key findings from field and simulation studies on this compound-baited traps for Medfly detection and monitoring.

Study Focus Key Comparative Findings Relevant Parameters & Experimental Context

| Trap Type Comparison [1] | • Male-targeted traps (this compound): Better at detecting Medfly abundance, especially late season; more likely to catch high numbers. • Female-targeted traps (TMA Plus): Better at early-season detection when populations are small; more likely to capture at least one fly when paired male trap caught none. | • Study Design: Paired trapping in apple orchards over two years. • Trap Types: Lynfield trap (this compound) vs. Biotrap Globe (3-component TMA Plus). • Location: South-west Western Australia. | | Dispenser Efficiency [2] | • Cotton Wick (0.75 cm³): Remained biologically active for 6 weeks. • Cotton Wick (1.5 cm³): Remained active for 8 weeks (no significant boost in activity). • Polyethylene-Matrix Plug: Attracted more males for up to 12 weeks; more efficient release regulation. | • Experimental Setup: Field trials in fruit orchards to test emission rate and field longevity. • Key Metric: Field longevity (weeks of attractiveness). | | Trap Grid Design [3] | • Standard 14.5-km Grid: Mean probability of capture, p(capture) = 0.71. • Optimized Grid (4.8-km circle): p(capture) = 0.66, but with an 86% reduction in cost (232 traps vs. 1,700). | • Method: Simulation model (TrapGrid). • Key Parameters: Diffusion coefficient (D) = 5,000 m²/day; Trap attractiveness (1/λ) = 10 m; Population size (N) = 50 individuals. |

Conceptual Workflow for Trap Validation

Based on the simulation and field study principles, the following diagram outlines a logical workflow for validating trap captures against population density.

workflow start Define Validation Objective data_collection Data Collection Phase start->data_collection field_setup Field Trap Grid Setup data_collection->field_setup population_est Independent Population Estimation data_collection->population_est data_analysis Data Analysis & Modeling field_setup->data_analysis Trap Count Data population_est->data_analysis Population Density Estimate correlation Statistical Correlation Analysis data_analysis->correlation model_sim Simulation Modeling (e.g., TrapGrid) data_analysis->model_sim validation Validation & Interpretation correlation->validation model_sim->validation output Establish Capture-Density Relationship validation->output

Finding Specialized Validation Protocols

  • Consult Phytosanitary Government Agencies: Organizations like the USDA APHIS (Animal and Plant Health Inspection Service) often develop and use detailed survey and validation protocols that are not always published in academic journals [3].
  • Search for "Probability of Detection" Models: The key is to shift from direct density measurement to modeling the probability of capture. The TrapGrid model is a prime example of this approach, which uses parameters like trap attractiveness (1/λ) and insect diffusion coefficients (D) to simulate and validate trap network performance against a defined population [3] [4].
  • Explore Agricultural Extension Resources: University agricultural extension programs, particularly those in regions where Medfly is endemic, may provide more practical guides and technical notes on monitoring and validation.

References

Trimedlure vs other male lures in tephritid fruit fly surveillance

Author: Smolecule Technical Support Team. Date: February 2026

At a Glance: Male Lures for Fruit Fly Surveillance

The table below summarizes the key male lures and their performance based on recent field studies.

Lure Name Target Species/Groups Key Comparative Performance Effective Longevity Key References
Trimedlure (TML) Male Ceratitis spp., especially C. capitata (Medfly) Standard attractant; more effective than Capilure and Enriched Ginger Root Oil (EGRO) when weathered [1]. Varies by dispenser (6-8 weeks for common plugs) [2]. [2] [3] [1]
Natural Oil Blends (e.g., α-copaene) Male Ceratitis capitata (Medfly) As effective as fresh liquid TML even after 20 weeks of weathering, outperforming other TML formulations [2]. Up to 20 weeks [2]. [2]
Methyl Eugenol (ME) Male Bactrocera spp. (e.g., B. dorsalis) A very powerful attractant used in Male Annihilation Technique (MAT); high density of point sources may cause interference and reduce effectiveness [4]. Long-lasting, but dispenser-dependent [3]. [3] [4]
Cue-lure (CL) / Raspberry Ketone (RK) Male Bactrocera and Zeugodacus spp. A key attractant for these species; generally considered less powerful than Methyl Eugenol [4]. Long-lasting, but dispenser-dependent [3]. [3] [4]
Food Baits (e.g., Torula Yeast) Both sexes of multiple species (e.g., C. capitata, B. dorsalis, Anastrepha spp.) TYB is more effective than synthetic food baits for B. dorsalis and Z. cucurbitae; performance against C. capitata is comparable to some new vial-lures [5] [6]. Short-lasting (1-2 weeks for liquid TYB) [5]. [5] [6]

Detailed Performance and Experimental Data

This compound and Its Alternatives

This compound (TML) is a synthetic attractant critical for detecting Medfly males, though it has limitations in field longevity and power [3] [1]. Research focuses on improving its formulations and finding alternatives.

  • Comparison with Capilure and Enriched Ginger Root Oil: A field study in Hawaii compared fresh and weathered lures. While fresh TML and Capilure performed similarly, TML-baited traps captured significantly more Medflies when lures were aged 1, 3, 8, or 10 weeks. Similarly, aged TML outperformed aged Enriched Ginger Root Oil (EGRO) after 3 and 6 weeks, indicating that neither is an adequate substitute for TML when longevity is required [1].
  • Novel Natural Oil Formulation: A 2023 field study tested a natural oil blend containing α-copaene against various TML dispensers over 20 weeks. The natural oil formulation performed as well as fresh liquid TML throughout the entire 20-week period, demonstrating significantly longer effectiveness than standard TML plugs or sachets [2].
Methyl Eugenol and the "Male Annihilation Technique"

Methyl Eugenol (ME) is a potent plant-derived lure for males of destructive pests like the Oriental fruit fly (Bactrocera dorsalis). It is a cornerstone of the Male Annihilation Technique (MAT), which uses a high density of lure-and-toxin points to suppress or eradicate populations [4].

A 2019 field test in Hawaii challenged conventional MAT application densities. The study used mark-release-recapture methods to evaluate the effectiveness of SPLAT-MAT-ME applied at different densities. Counterintuitively, the results showed decreasing male fly recapture (kill) percentages with increasing application density [4]. This suggests that lower densities might be more effective and cost-efficient, possibly by reducing olfactory interference between nearby dispensers.

Food Baits for Broad-Spectrum Trapping

Food baits attract both sexes of a wide range of fruit fly species, making them invaluable for detection programs. The standard Torula Yeast Borax (TYB) solution is highly effective but requires frequent replacement [5].

New, long-lasting synthetic food baits (ammonium acetate, putrescine, and trimethylamine) in vial-type dispensers were tested against TYB in multiple countries. The results were species-specific [5]:

  • For Medfly (C. capitata), captures with the new vial-lures were equal to or greater than captures in TYB-baited traps over 6-10 weeks.
  • For the Oriental fruit fly (B. dorsalis), none of the synthetic baits tested were as effective as TYB [5] [6].
  • Data for Anastrepha spp. were inconsistent [5].

Key Experimental Protocols

The following diagrams summarize the core methodologies from the cited research to provide a clear overview of how these comparative data were generated.

Field Comparison of Male Lures

Start Select Field Site (e.g., host crop orchard) Assign Trap Treatments\n(e.g., TML, EGRO, Capilure) Assign Trap Treatments (e.g., TML, EGRO, Capilure) Start->Assign Trap Treatments\n(e.g., TML, EGRO, Capilure) Assign Trap Treatments Assign Trap Treatments Deploy Traps in Grid\n(Randomized/blocked design) Deploy Traps in Grid (Randomized/blocked design) Assign Trap Treatments->Deploy Traps in Grid\n(Randomized/blocked design) Deploy Traps in Grid Deploy Traps in Grid Age Lures\n(Weather for specified periods) Age Lures (Weather for specified periods) Deploy Traps in Grid->Age Lures\n(Weather for specified periods) Age Lures Age Lures Service Traps & Collect Captures\n(Regular intervals) Service Traps & Collect Captures (Regular intervals) Age Lures->Service Traps & Collect Captures\n(Regular intervals) Service Traps & Collect Captures Service Traps & Collect Captures Identify and Count Target Species Identify and Count Target Species Service Traps & Collect Captures->Identify and Count Target Species Analyze Data\n(Statistical comparison of capture counts) Analyze Data (Statistical comparison of capture counts) Identify and Count Target Species->Analyze Data\n(Statistical comparison of capture counts) Analyze Data Analyze Data End Report Findings (Performance comparison of lures) Analyze Data->End Determine relative attractiveness and longevity

Mark-Release-Recapture for MAT Efficacy

A Establish MAT Grids (Different densities, e.g., 110, 220, 440/km²) B Prepare Laboratory-Reared Male Flies A->B C Mark Flies (Unique identifier per release) B->C D Release Marked Flies (Central point in grid) C->D E Service MAT Traps (Collect killed flies) D->E F Identify Recaptured Flies (Count marked individuals) E->F G Calculate Percent Kill (Recaptures / Released) F->G

Decision Workflow for Lure Selection

This flowchart can help guide the initial selection of an attractant based on program priorities.

leaf leaf Q1 Targeting a specific genus? Q2 Targeting Ceratitis flies? Q1->Q2 Yes leaf1 Use Food Bait (e.g., Torula Yeast or synthetic vial-lures) Q1->leaf1 No Q3 Primary need is longevity? Q2->Q3 Yes leaf2 Use Methyl Eugenol (ME) or Cue-lure (CL) Q2->leaf2 No leaf3 Use this compound (TML) Q3->leaf3 No leaf4 Prioritize Natural Oil Blends (e.g., α-copaene) Q3->leaf4 Yes Q4 Targeting Bactrocera/Zeugodacus or both sexes of multiple species? Q4->leaf1 Multiple species Q4->leaf2 Bactrocera/Zeugodacus

Practical Considerations for Surveillance Programs

When implementing a trapping program, consider these practical aspects derived from the research:

  • Dispenser Technology Matters: The formulation and physical design of the dispenser significantly impact release rates and effective longevity. New vial-lures and polymeric dispensers aim to provide more consistent performance than traditional cotton wicks or plugs [5] [3].
  • Species-Specificity is Key: No single lure is universally best. The most effective lure for a Medfly (Ceratitis capitata) program will differ from one targeting Oriental fruit fly (Bactrocera dorsalis). A combination of male lures and food baits is often necessary for comprehensive surveillance [5].
  • Cost vs. Performance: While new formulations like natural oils or long-lasting vial-lures may have a higher unit cost, their extended service life can reduce labor costs for trap servicing, leading to potential overall savings [5] [2].

References

benchmarking Trimedlure against novel synthetic attractants

Author: Smolecule Technical Support Team. Date: February 2026

Trimedlure Performance Data

Dispenser Type Initial Loading Effective Field Longevity Key Comparative Findings
Polymeric Plug (Standard) 2 g Up to 6 weeks As attractive as fresh liquid lure for 6 weeks; significant drop in captures after 8 weeks [1] [2].
Polymeric Plug (High-Capacity) 3 g or 4 g Up to 8-12 weeks (inconsistent) 3 g plugs can outperform 2 g plugs at 8 weeks [2]. 4 g plugs did not reliably allow for longer servicing intervals than 2 g plugs [1].
Polyethylene Matrix Plug Not Specified Up to 12 weeks Significantly more efficient than cotton wicks, attracting more males for longer and better regulating release rate [3].
Cotton Wick (Liquid) 2 mL 2 to 4 weeks High volatility leads to rapid loss of attractiveness, requiring frequent replacement [1] [2].

Experimental Protocols in Field Studies

The data in the table above comes from standardized field experiments. Here are the typical methodologies used to generate such data:

  • Trap Type: Studies consistently use Jackson traps (white delta-style traps with a sticky insert) [1] [2].
  • Lure Aging: "Aged" or "weathered" plugs are prepared by placing them in the field for predetermined periods (e.g., 1, 2, 4, 6, 8, 10, 12 weeks) before being used in a controlled trapping experiment [2].
  • Field Testing: Experiments are conducted in relevant habitats, such as coffee fields or citrus orchards [1] [2]. They either capture wild flies or use a mark-release-recapture method with sterile, lab-reared male medflies [2].
  • Data Comparison: The standard benchmark is to compare trap catches for aged lures against traps baited with a fresh liquid this compound standard. Statistical analyses (e.g., ANOVA) determine if catches between aged and fresh lures are significantly different [1] [2].

Emerging Research on Novel Attractants

While the search results do not provide direct benchmarks against novel synthetic male attractants for medfly, they highlight two key research fronts for finding alternatives.

  • Food-Based Attractants vs. This compound: Research shows that food baits (like Torula yeast) and synthetic food-based attractants (ammonium acetate, putrescine, trimethylamine) primarily target both sexes of multiple fruit fly species, unlike the male-specific this compound [4]. For medfly detection, one study found a synthetic food bait (Susbin Difusors) performed as well as Torula yeast, but it was not directly compared to this compound [4].
  • Computational Discovery of New Attractants: A cutting-edge approach uses Machine Learning (ML) and molecular docking to screen natural compound databases for molecules that may act as strong attractants by binding to the medfly's odorant-binding proteins (OBPs) [5]. This method has identified over 200 promising candidates from Brazilian biodiversity for future experimental testing [5].

The following diagram illustrates this computational screening workflow for identifying novel attractants.

workflow Start Start: Identify Potential Attractants Screening Screening of Natural Product Database Start->Screening ML Machine Learning (ML) QSAR Model Output Curated Database of 206 Promising Compounds ML->Output Ligand-Based Docking Structure-Based Virtual Screening Docking->Output Structure-Based Screening->ML Screening->Docking Lab Experimental Validation (In vitro / In vivo) Output->Lab

Research Summary

For researchers and professionals, the key takeaways are:

  • This compound's performance is optimized not by the compound itself, but by its dispensing system. Polymeric plugs are the standard, with 2g plugs effective for ~6 weeks.
  • There is active research into extending this compound's longevity with new matrix materials like polyethylene.
  • The search for novel attractants is advancing through computational methods, which are efficiently generating candidates for downstream laboratory and field validation.

References

×

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

232.1230076 g/mol

Monoisotopic Mass

232.1230076 g/mol

Boiling Point

284.2ºC at 760mmHg

Heavy Atom Count

15

Density

1.03g/cm3

Melting Point

< 25ºC

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

12002-53-8

Wikipedia

Trimedlure

Use Classification

Agrochemicals -> Pesticides

General Manufacturing Information

Cyclohexanecarboxylic acid, 4(or 5)-chloro-2-methyl-, 1,1-dimethylethyl ester: ACTIVE

Dates

Last modified: 07-17-2023
1. Doolittle, R.E., Cunningham, R.T., Mcgovern, T.P. et al. Trimedlure enantiomers: Differences in attraction for Mediterranean fruit fly, Ceratitis capitata (Wied.) (Diptera: Tephritidae). J Chem Ecol 17, 475–484 (1991).

2. Warthen, J.D., McGovern, T.P. Purification of CIS-trimedlure isomers by high-performance liquid chromatography. Chromatographia 21, 651–654 (1986).

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